1,1′-Bis(phenylphosphino)ferrocene
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H10Fe |
|---|---|
Molekulargewicht |
186.03 g/mol |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI-Schlüssel |
DFRHTHSZMBROSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Characterization of the dppf Ligand by ³¹P NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand and its derivatives using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique is indispensable for assessing the purity of the dppf ligand, identifying common impurities, and characterizing its coordination behavior upon forming metal complexes, which are widely used in catalysis and drug development.
The ³¹P NMR Signature of dppf and Its Common Impurities
The ³¹P NMR spectrum of dppf is characterized by a single sharp resonance in the upfield region of the spectrum. The precise chemical shift can vary slightly depending on the solvent and concentration. However, it typically appears in a well-defined range, making it a reliable diagnostic tool for the presence of the free ligand.
Oxidation of the phosphine moieties in dppf is a common degradation pathway, leading to the formation of dppf monoxide (dppfO) and dppf dioxide (dppfO₂). These oxidized species are readily identified by their distinct downfield chemical shifts in the ³¹P NMR spectrum.
| Compound | Structure | Typical ³¹P Chemical Shift (δ) range (ppm) | Appearance in Spectrum |
| dppf | Fe(C₅H₄P(C₆H₅)₂)₂ | -16.4 to -17.5[1] | Sharp singlet |
| dppf Monoxide (dppfO) | Fe(C₅H₄P(O)(C₆H₅)₂)(C₅H₄P(C₆H₅)₂) | ~28.9[2] | Sharp singlet |
| **dppf Dioxide (dppfO₂) ** | Fe(C₅H₄P(O)(C₆H₅)₂)₂ | ~29.7[2] | Sharp singlet |
Coordination Chemistry of dppf: A ³¹P NMR Perspective
Upon coordination to a metal center, the ³¹P NMR chemical shift of the dppf ligand undergoes a significant downfield shift. The magnitude of this "coordination shift" (Δδ = δcomplex - δligand) provides valuable information about the electronic environment of the metal center and the nature of the metal-phosphorus bond. In many instances, the two phosphorus atoms of the dppf ligand in a complex are chemically equivalent, resulting in a single resonance. However, in complexes with lower symmetry, the phosphorus atoms can become inequivalent, leading to two distinct signals, which may exhibit P-P coupling. Furthermore, coupling to NMR-active metal nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh, ¹⁰⁷/¹⁰⁹Ag) can provide further structural insights.
Palladium Complexes
| Complex | ³¹P Chemical Shift (δ) (ppm) | Coupling Constants (Hz) | Solvent |
| [Pd(dppf)Cl₂] | 24.3[3] | - | CDCl₃ |
| [Pd(dppf)(OAc)₂] | 34.5 | - | Not specified |
| [Pd(dppf)(dba)] | 20.3 | - | CDCl₃ |
Platinum Complexes
| Complex | ³¹P Chemical Shift (δ) (ppm) | ¹J(¹⁹⁵Pt, ³¹P) (Hz) | Solvent |
| [Pt(dppf)Cl₂] | 15.8[4] | 2434[4] | CDCl₃ |
| [Pt(dppf)(CCPh)₂] | 19.5 | 2080 | CDCl₃ |
Rhodium Complexes
| Complex | ³¹P Chemical Shift (δ) (ppm) | ¹J(¹⁰³Rh, ³¹P) (Hz) | Solvent |
| [Rh(dppf)(cod)]BF₄ | 20.1 (d) | 148 | CD₂Cl₂ |
Ruthenium Complexes
| Complex | ³¹P Chemical Shift (δ) (ppm) | Coupling Constants (Hz) | Solvent |
| [Ru(dppf)(cymene)Cl]Cl | 32.5 | - | CDCl₃ |
| [Ru(dppf)(PPh₃)Cl₂] | 42.1 (d), 28.9 (d) | ²J(P,P) = 35 | CD₂Cl₂ |
Gold and Silver Complexes
| Complex | ³¹P Chemical Shift (δ) (ppm) | Coupling Constants (Hz) | Solvent |
| [Au(dppf)Cl]₂ | 30.5 | - | CDCl₃ |
| [Ag(dppf)₂]NO₃ | 10.2 | - | CDCl₃ |
Experimental Protocols
Sample Preparation for ³¹P NMR of dppf
Given that dppf and many of its metal complexes are air-sensitive, proper sample preparation is crucial to obtain high-quality, artifact-free spectra.
Materials:
-
dppf or dppf-containing sample
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂, THF-d₈), deoxygenated
-
NMR tube with a J. Young valve or a standard NMR tube with a septum cap
-
Glovebox or Schlenk line
-
Gastight syringe
Procedure:
-
Drying: Ensure the NMR tube is thoroughly dried in an oven and cooled under vacuum or in a desiccator.
-
Inert Atmosphere: Transfer the NMR tube and the sample into a glovebox. Alternatively, use a Schlenk line to maintain an inert atmosphere.
-
Sample Weighing: Weigh approximately 5-10 mg of the dppf-containing compound directly into the NMR tube.
-
Solvent Addition: Add approximately 0.5-0.7 mL of the deoxygenated deuterated solvent to the NMR tube using a gastight syringe.
-
Sealing: Securely seal the NMR tube with the J. Young valve or a septum and wrap it with Parafilm.
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
³¹P NMR Data Acquisition
Instrument Parameters:
-
Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 121.5 MHz on a 300 MHz instrument).
-
Probe: A broadband or multinuclear probe tuned to the ³¹P frequency.
-
Reference: An external standard of 85% H₃PO₄ is typically used and set to 0 ppm.
-
Pulse Sequence: A standard one-pulse sequence with proton decoupling is generally sufficient.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 200 ppm, centered around 0 ppm, is a good starting point and can be adjusted based on the expected chemical shifts.
-
Number of Scans: Depending on the sample concentration, 64 to 256 scans are typically adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.
-
Temperature: Room temperature is standard unless temperature-dependent phenomena are being investigated.
-
Visualizing dppf Chemistry and Experimental Workflow
Chemical Transformations of dppf
References
- 1. 31P [nmr.chem.ucsb.edu]
- 2. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Solubility of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Bis(diphenylphosphino)ferrocene, commonly known as dppf, is an organometallic compound widely utilized as a bidentate phosphine ligand in homogeneous catalysis. Its robust thermal stability and effectiveness in a variety of cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have made it an indispensable tool in synthetic organic chemistry and drug development. Understanding the solubility of dppf in common organic solvents is critical for its effective use in reaction setup, purification, and catalyst preparation. This technical guide provides a comprehensive overview of the solubility characteristics of dppf, detailed experimental protocols for solubility determination, and a visualization of its role in key catalytic cycles.
Qualitative and Semi-Quantitative Solubility Data
While precise, publicly available quantitative solubility data for dppf is limited, a consistent qualitative understanding has been established through various chemical literature and supplier documentation. Dppf generally exhibits good solubility in many common organic solvents and is notably insoluble in water.[1][2][3][4][5][6] This solubility profile is attributed to its molecular structure, which combines the nonpolar characteristics of the phenyl groups and the ferrocene backbone.
Table 1: Qualitative Solubility of dppf in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Solubility Description |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Pentane | C₅H₁₂ | Nonpolar | Soluble |
| Water | H₂O | Polar Protic | Insoluble |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following gravimetric method provides a reliable and straightforward approach to determine the solubility of dppf in a given organic solvent at a specific temperature.
Gravimetric Method for Solubility Determination
Objective: To determine the saturation solubility of dppf in a specific organic solvent at a defined temperature.
Materials:
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Solvent of interest (e.g., THF, Dichloromethane)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.2 µm pore size, compatible with the solvent)
-
Syringes
-
Pre-weighed, dry vials for collecting the filtrate
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of dppf to a vial. The exact amount is not critical, but there must be undissolved solid present at equilibrium.
-
Add a known volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered saturated when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed, dry collection vial. Record the exact volume of the filtrate collected.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial with the filtrate in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the dppf. Alternatively, the solvent can be removed under a gentle stream of inert gas (e.g., nitrogen or argon).
-
Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dry dppf residue on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved dppf by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dissolved dppf (g) / Volume of filtrate (mL)) * 100
-
Visualization of dppf in Catalytic Cycles
Dppf is a crucial ligand in many palladium-catalyzed cross-coupling reactions. Its bidentate nature and the specific bite angle it imposes on the metal center are key to its success. Below are visualizations of the catalytic cycles for two of the most important reactions where dppf is frequently employed.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The dppf ligand facilitates the key steps of oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The dppf ligand enhances the efficiency of the transmetalation and reductive elimination steps.
Conclusion
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1'-Bis(diphenylphosphino)ferrocene, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex Manufacturer - UIV CHEM [riyngroup.com]
- 5. [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (CAS 95464-05-4) | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex | 95464-05-4 [chemicalbook.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of the ligand 1,1′-bis(diphenylphosphino)ferrocene, commonly known as dppf. This ferrocene-based diphosphine ligand is a cornerstone in the development of homogeneous catalysts, particularly for cross-coupling reactions that are vital in medicinal chemistry and materials science. A thorough understanding of its thermal properties is critical for ensuring the robustness, safety, and reproducibility of synthetic processes.
Physicochemical and Thermal Properties of dppf
The thermal stability of a ligand is a crucial parameter in catalysis, as it can dictate the operational temperature range of a reaction and influence catalyst longevity and activity. For dppf, the melting point is closely associated with its decomposition, indicating that the ligand has limited stability in the molten state.
| Property | Value |
| Molecular Formula | C₃₄H₂₈FeP₂ |
| Molecular Weight | 554.38 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 181-183 °C (with decomposition)[1][2][3][4][5][6] |
| Solubility | Soluble in chloroform, dichloromethane, alcohol, and pentane; Insoluble in water[3][4] |
| Storage Conditions | 2-8°C, under an inert atmosphere[4] |
Note: The melting point is consistently reported in the literature with the annotation "dec.", signifying that decomposition occurs at this temperature.
Thermal Analysis Data
While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) curves for the neat dppf ligand are not extensively available in peer-reviewed literature, the consistent reporting of its melting point with decomposition provides a primary indicator of its thermal stability threshold.
A comparative study on the thermal properties of dppf and its oxide and sulfide analogues (dppfO₂·2H₂O and dppfS₂) by TGA and DSC indicated that the thermal stability decreases in the order of dppfO₂ > dppf > dppfS₂.
Further research is required to fully characterize the thermal decomposition profile of dppf, including the onset temperature of decomposition, the percentage of mass loss at different temperature intervals, and the nature of the endothermic or exothermic events associated with its decomposition.
Experimental Protocol for Thermogravimetric Analysis (TGA)
The following provides a general experimental methodology for conducting TGA on an organometallic compound like dppf.
Objective: To determine the thermal stability and decomposition profile of the dppf ligand.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
Alumina or platinum crucibles
-
Microbalance
Procedure:
-
Sample Preparation: A small amount of the dppf sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible.
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperature ranges of mass loss, and the final residual mass. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.
Proposed Thermal Decomposition Pathway of dppf
In the absence of detailed experimental studies on the pyrolysis of dppf, a plausible decomposition pathway can be proposed based on the known chemistry of phosphine ligands and ferrocene derivatives at elevated temperatures. Under inert conditions, the primary decomposition mechanism is likely to involve the cleavage of the phosphorus-carbon bonds.
At temperatures around and above its melting/decomposition point, the dppf molecule is expected to undergo fragmentation. The weaker bonds, such as the P-C(phenyl) and P-C(cyclopentadienyl) bonds, are likely to cleave. This would lead to the formation of various smaller, volatile fragments and a non-volatile residue. The ferrocene moiety itself is known to be relatively stable, but the cyclopentadienyl rings can also undergo degradation at higher temperatures.
Possible decomposition products could include:
-
Benzene and other substituted aromatic compounds from the phenyl groups.
-
Cyclopentadiene and its derivatives from the ferrocene core.
-
Various organophosphorus compounds.
-
A char residue containing iron and phosphorus.
It is important to note that in the presence of oxygen, the decomposition pathway would be significantly different, leading to the formation of phosphine oxides and iron oxides.
Visualizations
The following diagrams illustrate the experimental workflow for thermal analysis and a proposed logical relationship for the decomposition of the dppf ligand.
Caption: Experimental workflow for the thermal analysis of the dppf ligand.
Caption: Proposed thermal decomposition pathway of the dppf ligand.
References
electronic and steric properties of dppf ligand
An In-depth Technical Guide to the Electronic and Steric Properties of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Introduction
1,1'-Bis(diphenylphosphino)ferrocene, commonly known as dppf, is a highly versatile and widely utilized organophosphorus compound in the field of coordination chemistry and homogeneous catalysis.[1] Its unique structure, featuring two diphenylphosphino groups attached to a ferrocene backbone, imparts a combination of steric bulk, electronic tunability, and conformational flexibility that makes it an exceptional ligand for a vast array of transition metal-catalyzed reactions.[2] Dppf's popularity stems from its remarkable stability to air and moisture, ease of handling, and its ability to effectively stabilize various transition metal complexes, particularly those of palladium, nickel, and rhodium.[2]
This technical guide provides a comprehensive overview of the core electronic and steric properties of the dppf ligand. It is intended for researchers, scientists, and professionals in drug development and materials science who employ or seek to understand the role of dppf in modern synthetic chemistry. The guide summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates fundamental concepts through diagrams.
Steric Properties of dppf
The steric profile of a ligand is crucial as it influences the coordination geometry of the metal center, the stability of catalytic intermediates, and the selectivity of chemical reactions.[3] For bidentate ligands like dppf, the key steric parameters are the bite angle and the percent buried volume.
Quantitative Steric Data
The steric properties of dppf are primarily defined by its "natural bite angle," a measure of the preferred P-M-P angle dictated by the ferrocene backbone.[4] This angle, along with the volume occupied by the ligand, plays a critical role in facilitating key steps in catalytic cycles, such as reductive elimination.[5][6]
| Parameter | Value | Description |
| Natural Bite Angle (βn) | ~99° | The preferred P-M-P angle determined by molecular mechanics, reflecting the geometry of the ligand backbone.[4] |
| Observed Bite Angles | 99.1° - 102.6° | The actual P-M-P angle measured in specific metal complexes (e.g., Palladium) via X-ray crystallography. This value can vary with the metal center and its coordination sphere.[6][7] |
| Percent Buried Volume (%Vbur) | ~55.4% | A measure of the percentage of the metal's coordination sphere that is shielded by the ligand. This value is for a specific [Pd(dppf)(PPh₃)Cl]⁺ complex.[8] |
Experimental Protocols
1.2.1. Determination of Ligand Bite Angle via X-ray Crystallography
The definitive method for determining the actual bite angle of a ligand within a metal complex is single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals of a metal-dppf complex are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to locate the positions of the atoms. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.
-
Angle Measurement: Once the structure is fully refined, the precise coordinates of the phosphorus atoms and the central metal atom are known. The P-M-P bond angle (the bite angle) is then calculated directly from this geometry using crystallographic software.[4]
Visualization of the Bite Angle Concept
Electronic Properties of dppf
The electronic properties of dppf are determined by the interplay between the σ-donating and π-accepting capabilities of the phosphorus atoms and the redox-active ferrocene backbone. These properties are critical for modulating the reactivity of the metal center.
Quantitative Electronic Data
The electronic nature of dppf is typically probed using spectroscopic and electrochemical methods. While the Tolman Electronic Parameter (TEP) is a common metric for monodentate phosphines, its application to bidentate ligands like dppf is not straightforward.[9] Therefore, ³¹P NMR and cyclic voltammetry are more commonly used to provide direct insight.
| Parameter | Method | Value | Description |
| ³¹P Chemical Shift (δ) | NMR Spectroscopy | ~ -15 ppm | For the free, uncoordinated dppf ligand. This value shifts significantly upon coordination to a metal center.[10] |
| Oxidation Potential (E₁/₂) | Cyclic Voltammetry | ~0.23 V (vs. FcH⁰/⁺) | The reversible oxidation potential of the iron center in the free dppf ligand.[8] |
| Oxidation Potential (E₁/₂) | Cyclic Voltammetry | ~0.57 - 0.62 V (vs. FcH⁰/⁺) | The oxidation potential of the iron center in a [Pd(dppf)Cl₂] complex. The positive shift indicates electron donation from the ferrocene to the Pd center.[8] |
The Tolman Electronic Parameter (TEP)
The TEP, introduced by Chadwick A. Tolman, quantifies the electron-donating or -withdrawing ability of a phosphine ligand by measuring the A₁ C-O stretching frequency (ν(CO)) of a reference complex, typically [LNi(CO)₃].[9] A lower ν(CO) frequency indicates a more electron-donating ligand, as the increased electron density on the metal leads to stronger π-backbonding into the CO antibonding orbitals, weakening the C-O bond.
For a bidentate ligand like dppf, a direct TEP value is not typically calculated because it substitutes two carbonyls to form a [Ni(dppf)(CO)₂] complex, which is not directly comparable to the [LNi(CO)₃] standard. However, computational studies and measurements on related systems confirm that dppf is a strong electron-donating ligand.[9]
Experimental Protocols
2.3.1. Determination of Electronic Effects via IR Spectroscopy (TEP Method)
This protocol describes the general method used to determine the TEP for monodentate ligands, which forms the basis for understanding the electronic effects of phosphines.
-
Synthesis: The nickel carbonyl complex, [LNi(CO)₃], is synthesized by reacting tetracarbonylnickel(0), Ni(CO)₄, with the phosphine ligand (L) in a suitable solvent like pentane or dichloromethane under an inert atmosphere.
-
IR Spectroscopy: A solution of the purified complex is prepared in a solvent such as dichloromethane. The infrared spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The spectrum is analyzed to identify the frequency of the symmetric A₁ C-O stretching vibration. This value is the TEP for the ligand L.
2.3.2. ³¹P NMR Spectroscopy
-
Sample Preparation: A sample of the dppf ligand or its metal complex is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ³¹P{¹H} (proton-decoupled) spectrum is acquired. Phosphoric acid (85%) is typically used as an external standard (δ = 0 ppm).
-
Analysis: The chemical shift (δ) of the phosphorus signal(s) is recorded. The shift provides information about the electronic environment of the phosphorus nucleus. Coordination to a metal typically results in a significant downfield shift.
2.3.3. Cyclic Voltammetry (CV)
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Sample Preparation: The dppf or its complex is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Measurement: The solution is deoxygenated by bubbling with an inert gas (e.g., argon). A potential is swept linearly from a starting value to a vertex potential and then back. The resulting current is measured and plotted against the applied potential.[11]
-
Data Analysis: The potential of the ferrocene/ferrocenium (Fe²⁺/Fe³⁺) redox couple is measured. To allow for comparison across different solvent systems, potentials are often referenced internally against the ferrocene/ferrocenium couple (FcH⁰/⁺), which is added as an internal standard.[8]
Application in Catalysis: The Suzuki-Miyaura Cross-Coupling
The favorable steric and electronic properties of dppf make it a premier ligand for many cross-coupling reactions. Its large bite angle is known to promote the reductive elimination step, which is often the rate-determining step of the catalytic cycle, thereby increasing catalyst efficiency.[6]
Conclusion
1,1'-Bis(diphenylphosphino)ferrocene (dppf) possesses a unique and advantageous combination of steric and electronic properties that have cemented its role as a privileged ligand in homogeneous catalysis. Its large, well-defined bite angle of approximately 99° and significant electron-donating ability allow for the stabilization of catalytically active metal centers and the facilitation of crucial reaction steps. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers to rationally select, modify, and apply dppf and its derivatives to solve complex challenges in modern chemical synthesis.
References
- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. inorganic chemistry - How does the bite angle of a ligand affect the efficiency of its catalyst? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Cleavage of [Pd2(PP)2(μ-Cl)2][BArF24]2 (PP = Bis(phosphino)ferrocene, BArF24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) with Monodentate Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cu(dppf) complexes can be synthesized from Cu-exchanged solids and enable a quantification of the Cu-accessibility by 31 P MAS NMR spectroscopy - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00147H [pubs.rsc.org]
- 11. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide on the Bite Angle of 1,1′-Bis(phenylphosphino)ferrocene (dppf)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bite angle of 1,1′-Bis(phenylphosphino)ferrocene (dppf), a critical parameter influencing its efficacy as a ligand in catalysis. The content herein is curated for professionals in research, chemical sciences, and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Introduction
1,1′-Bis(diphenylphosphino)ferrocene (dppf) is a widely utilized diphosphine ligand in homogeneous catalysis, particularly in cross-coupling reactions. Its popularity stems from its unique structural and electronic properties, largely dictated by the ferrocene backbone. A key characteristic of dppf is its "bite angle," the P-M-P angle formed when it chelates to a metal center. This angle plays a crucial role in determining the stability of catalytic intermediates and the rates of key reaction steps, thereby influencing the overall efficiency and selectivity of the catalytic process.
The ferrocenyl backbone imparts a large natural bite angle to dppf, which allows it to stabilize various geometries and electron densities of intermediates during critical catalytic steps like oxidative addition and reductive elimination.[1] The inherent flexibility of the ferrocene unit enables the ligand to accommodate diverse intermediate complexes with minimal energetic penalty, which is a significant factor in its broad applicability and success in catalysis.[1]
Quantitative Data on the Bite Angle of dppf
The bite angle of dppf has been determined in a variety of metal complexes through X-ray crystallography. This data is crucial for understanding the ligand's behavior in different chemical environments. The following table summarizes the experimentally determined bite angles of dppf in several transition metal complexes.
| Metal Complex | Metal Center | Oxidation State | Bite Angle (P-M-P) in degrees (°) | Reference |
| [PdCl2(dppf)] | Pd | II | 96 | [2] |
| [Pd(dppf)PhMe] | Pd | II | 99.1 | |
| [Pd(dppf)(allyl)]+ | Pd | II | 99.9 | |
| [Ir(dppf)2]+ | Ir | I | 99.9 | |
| [Ir(dppf)2]- | Ir | -I | 102.3 | |
| [Cu2(μ-Cl)2(κ2-P,P-dppf)2] | Cu | I | 101.9 | [3] |
| [Cu(CNtBu)2(κ2-P,P-dppf)][BF4] | Cu | I | 101.3 | [3] |
Note: The bite angle can vary depending on the specific crystalline form and the co-ligands present in the complex.
Experimental Protocols
The definitive method for determining the bite angle of a ligand in a metal complex is single-crystal X-ray diffraction. Computational methods, such as molecular mechanics, are also employed to calculate the "natural bite angle," which is the sterically preferred P-M-P angle dictated by the ligand's backbone without the electronic influence of a specific metal.[4][5]
Generalized Protocol for Bite Angle Determination via Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of the metal-dppf complex suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the complex, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution. The choice of solvent system is critical and is determined empirically.
-
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal through a series of orientations while a detector records the diffraction pattern.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is used to locate the atoms in the asymmetric unit. The structural model is then refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
-
Bite Angle Measurement: Once the structure is fully refined, the precise coordinates of all atoms are known. The P-M-P bite angle is then calculated directly from the atomic coordinates of the two phosphorus atoms of the dppf ligand and the central metal atom.
Visualizing Key Concepts
The Bite Angle of dppf
The bite angle is a critical geometric parameter that defines the coordination of the dppf ligand to a metal center.
References
The Central Role of dppf in Palladium Catalysis: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Bis(diphenylphosphino)ferrocene (dppf) has emerged as a privileged ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its unique structural and electronic properties have made it indispensable in the construction of carbon-carbon and carbon-heteroatom bonds, which are critical transformations in pharmaceutical and materials science. This technical guide provides an in-depth exploration of the mechanism of action of dppf in palladium catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Principles: The Unique Attributes of the dppf Ligand
The efficacy of dppf in palladium catalysis stems from a combination of its distinct structural and electronic characteristics, primarily the ferrocene backbone and the phosphine moieties.
The Ferrocene Backbone: More Than Just a Scaffold
The ferrocene unit in dppf is not merely a passive linker for the two diphenylphosphino groups. It imparts several crucial properties to the ligand:
-
Large Bite Angle and Flexibility: The ferrocene backbone enforces a large natural bite angle (the P-Pd-P angle), which is a key determinant of the catalytic activity. This large bite angle is believed to promote the crucial reductive elimination step, which is often the product-forming and turnover-limiting step in many catalytic cycles.[1] The flexibility of the ferrocene backbone allows the ligand to accommodate various geometries of palladium intermediates with minimal steric strain, stabilizing transition states throughout the catalytic cycle.
-
Electron-Donating Nature: The ferrocene moiety is electron-rich and can influence the electronic properties of the palladium center, which can in turn affect the rates of oxidative addition and reductive elimination.
-
Redox Activity: The iron center in the ferrocene can potentially participate in redox processes, although its direct involvement in the main catalytic cycle is still a subject of investigation.
The Diphenylphosphino Groups: Tuning Reactivity
The diphenylphosphino groups are the direct points of coordination to the palladium center. Their electronic and steric properties can be modulated to fine-tune the reactivity of the catalyst. The phenyl groups contribute to the steric bulk of the ligand, which plays a role in stabilizing the active catalytic species and influencing the selectivity of the reaction.
The Catalytic Cycle: A Step-by-Step Mechanistic Look
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for coupling reactions involving an organometallic reagent), and reductive elimination. The dppf ligand plays a crucial role in modulating the efficiency of each of these steps.
Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step involves the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate.
-
Mechanism: The Pd(0)-dppf complex attacks the organic halide, leading to a formal two-electron oxidation of the palladium center.
-
Role of dppf: The electron-donating nature of the dppf ligand can increase the electron density on the palladium(0) center, which generally accelerates the rate of oxidative addition. However, the steric bulk of the ligand can also play a significant role, and a balance between electronic and steric effects is crucial for optimal reactivity.
Transmetalation
In cross-coupling reactions like the Suzuki-Miyaura and Sonogashira, the next step is transmetalation. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or a copper acetylide in the Sonogashira reaction) to the palladium(II) center, displacing the halide.
-
Mechanism: The exact mechanism of transmetalation can be complex and is often dependent on the specific reaction conditions, including the base and solvent used. It is a critical step where the two coupling partners are brought together on the palladium center.
-
Role of dppf: The dppf ligand can influence the rate and efficiency of transmetalation. Studies have suggested that in some cases, the in situ oxidation of dppf to its monoxide can lead to a ligated palladium complex that undergoes transmetalation more readily.[2]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired product and regenerate the palladium(0) catalyst.
-
Mechanism: This is a concerted process where the C-C or C-X bond is formed, and the palladium center is reduced from Pd(II) to Pd(0).
-
Role of dppf: The large bite angle of the dppf ligand is widely believed to be a key factor in promoting reductive elimination.[1] By enforcing a specific geometry on the palladium complex, dppf facilitates the orbital overlap required for the formation of the new bond and the expulsion of the product. This acceleration of the reductive elimination step can be crucial for achieving high turnover numbers and preventing side reactions.
Quantitative Performance of dppf in Cross-Coupling Reactions
The following tables provide a summary of the performance of dppf in various palladium-catalyzed cross-coupling reactions, compared to other common phosphine ligands. The data is compiled from various literature sources and is intended to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dppf | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 8 | 95 |
| PPh₃ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 98 |
| dppe | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 |
| dppp | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
Table 2: Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dppf | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 92 |
| P(o-tolyl)₃ | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 12 | 85 |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 4 | 99 |
| BINAP | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 10 | 88 |
| Xantphos | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 8 | 95 |
Table 3: Heck Reaction
| Ligand | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dppf | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 12 | 90 |
| PPh₃ | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 24 | 75 |
| P(o-tolyl)₃ | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 18 | 82 |
| PCy₃ | 4-Chloroanisole | Styrene | K₂CO₃ | DMA | 120 | 24 | 88 |
Table 4: Sonogashira Coupling
| Ligand | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| dppf | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | 65 | 4 | 95 |
| PPh₃ | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | 65 | 8 | 85 |
| dppe | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | 65 | 12 | 70 |
| dppp | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | 65 | 6 | 90 |
Detailed Experimental Protocols
The following are representative experimental protocols for key cross-coupling reactions utilizing a Pd-dppf catalyst system. These protocols can be adapted for a variety of substrates.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To the reaction vessel, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add [Pd(dppf)Cl₂].
-
Add the 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Seal the vessel tightly and place it in a preheated heating block at 80-100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Coupling of an aryl chloride with a secondary amine.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
dppf (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Nitrogen or Argon gas
-
Schlenk tube
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox, add Pd₂(dba)₃, dppf, and NaOtBu to a Schlenk tube.
-
Add toluene, the aryl chloride, and the amine.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Protocol 3: Heck Reaction
Reaction: Coupling of an aryl iodide with an alkene.
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
dppf (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add Pd(OAc)₂, dppf, the aryl iodide, and the alkene.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling
Reaction: Coupling of an aryl bromide with a terminal alkyne.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
[Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon gas
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [Pd(dppf)Cl₂] and CuI.
-
Add THF, the aryl bromide, the terminal alkyne, and triethylamine.
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Catalyst Deactivation Pathways
Despite the robustness of Pd-dppf catalysts, deactivation pathways can limit their efficiency and lifespan. Understanding these pathways is crucial for optimizing reaction conditions and catalyst longevity.
-
Phosphine Oxidation: The phosphine ligands can be oxidized, particularly in the presence of air or other oxidants. Oxidation of the phosphine can lead to the formation of less effective or inactive palladium species.
-
Palladium Black Formation: Under certain conditions, the palladium catalyst can aggregate to form palladium black, which is generally catalytically inactive for cross-coupling reactions. The dppf ligand, with its bulky nature, helps to stabilize the mononuclear palladium species and prevent this aggregation.
-
Ligand Degradation: At elevated temperatures, the dppf ligand itself can undergo degradation, leading to loss of catalytic activity.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit the catalytic cycle.
Conclusion
The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has proven to be a remarkably versatile and effective ligand for a wide range of palladium-catalyzed cross-coupling reactions. Its unique combination of a large, flexible bite angle conferred by the ferrocene backbone and the tunable electronic properties of the phosphine donors allows for efficient catalysis under a variety of conditions. This guide has provided a comprehensive overview of the mechanism of action of dppf, supported by comparative data, detailed experimental protocols, and mechanistic visualizations. A thorough understanding of these principles will empower researchers, scientists, and drug development professionals to effectively utilize and optimize Pd-dppf catalyst systems for the synthesis of complex molecules.
References
An In-depth Technical Guide to 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive information on the physical properties, applications, and experimental protocols for 1,1'-Bis(diphenylphosphino)ferrocene, commonly abbreviated as dppf. Dppf is an organophosphorus compound widely employed as a bidentate phosphine ligand in homogeneous catalysis due to its unique structural and electronic properties.[1][2][3][4] It consists of a ferrocene backbone with diphenylphosphino groups attached to each cyclopentadienyl ring.[3] This structure imparts high stability and effectiveness in a variety of cross-coupling reactions.[4]
Physical and Chemical Properties
The key physical and chemical properties of dppf are summarized below. This data is essential for handling, storage, and application in experimental setups.
| Property | Value |
| CAS Number | 12150-46-8[1][2][5] |
| Molecular Formula | C₃₄H₂₈FeP₂[1][3] |
| Molecular Weight | 554.39 g/mol [2][3][4] |
| Appearance | Yellow to orange crystalline powder[3][4][5][6] |
| Melting Point | 181-183 °C (decomposes)[1][2][3][5] |
| Boiling Point | Not defined; decomposes at high temperatures[3] |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, tetrahydrofuran, toluene, alcohol, and pentane.[3][5][7][8] Insoluble in water.[3][5][7][8] |
| Stability | Air-stable under ambient conditions, though storage under an inert atmosphere is recommended to prevent slow oxidation.[3][5] Incompatible with strong oxidizing agents.[5][7][8] |
Core Applications in Catalysis
Dppf is a crucial ligand for transition metal-catalyzed reactions, particularly those involving palladium and nickel.[1][2][7] Its wide bite angle and electron-donating properties enhance the stability and reactivity of the metal center, making it highly effective in various cross-coupling reactions essential for pharmaceutical and materials science research.[4]
Key Reactions Include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][7]
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.[7]
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Heck Reaction: Reaction of an unsaturated halide with an alkene.
-
Cyanation Reactions: Conversion of aryl halides to aryl nitriles.[7]
The versatility of dppf allows it to be used with various metal precursors, such as Pd₂(dba)₃ or Pd(OAc)₂, to form the active catalyst in situ. Pre-formed palladium complexes like [PdCl₂(dppf)] are also commercially available and widely used.[1]
Catalytic Cycle Overview
The general catalytic cycle for a palladium-dppf catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The dppf ligand remains coordinated to the palladium center throughout the cycle, influencing its reactivity and stability.
Experimental Protocols
The following sections provide detailed methodologies for two of the most common applications of dppf in organic synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-dppf catalyzed coupling of an aryl halide with an arylboronic acid or ester.
Materials and Reagents:
-
Aryl Halide (e.g., Aryl Bromide)
-
Arylboronic Acid or Ester
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)]) or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) and dppf ligand.
-
Base: Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous 1,4-dioxane, toluene, or DMF.
-
Inert Gas: Argon or Nitrogen.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid/ester (1.1-1.5 equiv), and the base (2.0-2.5 equiv).[9]
-
Inert Atmosphere: Seal the vessel with a septum or screw cap and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane and water mixture) via syringe.[9] Sparge the resulting mixture with argon for 10-15 minutes to ensure it is deoxygenated.
-
Catalyst Addition: Add the palladium catalyst, [PdCl₂(dppf)] (0.05-0.1 equiv), to the mixture.[9] If generating the catalyst in situ, add the palladium source and dppf ligand separately.
-
Reaction: Purge the vessel with argon for an additional 5-10 minutes, then seal it tightly.[9] Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir overnight.[9]
-
Workup: After cooling to room temperature, confirm reaction completion using TLC or LC-MS. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.[9]
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[9]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between an aryl halide and an amine, catalyzed by a palladium-dppf system.
Materials and Reagents:
-
Aryl Halide (e.g., Aryl Bromide or Chloride)
-
Amine (primary or secondary)
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligand: dppf
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Inert Gas: Argon or Nitrogen.
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (1-2 mol %), the dppf ligand (1.2-2.4 mol %), and the base (1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2-1.4 equiv) to the tube.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube with a PTFE-lined cap and remove it from the glovebox. Heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) for the specified time (12-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography on silica gel.
General Experimental Workflow
The workflow for a typical cross-coupling reaction using dppf involves careful setup under inert conditions, followed by heating, and concluding with a standard workup and purification sequence.
References
- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 2. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf] [commonorganicchemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. strem.com [strem.com]
- 7. 1,1'-Bis(diphenylphosphino)ferrocene | 12150-46-8 [chemicalbook.com]
- 8. runvmat.com [runvmat.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Electrochemical Properties of 1,1′-Bis(phenylphosphino)ferrocene (dppf) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrochemical characteristics of 1,1′-bis(diphenylphosphino)ferrocene (dppf) and its metal complexes. Dppf is a versatile ligand in coordination chemistry and catalysis, and understanding its electrochemical behavior is crucial for its application in areas such as redox-active sensors, electrocatalysis, and the development of novel therapeutic agents.[1][2][3]
Core Electrochemical Behavior
The defining electrochemical feature of dppf and its complexes is the reversible one-electron oxidation of the ferrocene core, specifically the iron center transitioning from Fe(II) to Fe(III).[4][5] This process is readily observable using techniques like cyclic voltammetry, where it typically displays a chemically and electrochemically reversible wave.[5] The redox potential of this Fe(II)/Fe(III) couple is sensitive to the electronic environment, which can be modulated by the coordination of metal fragments to the phosphine donors and by substituents on the cyclopentadienyl rings.[4][6]
Electron-donating groups attached to the ferrocene moiety increase the electron density at the iron center, making it easier to oxidize and thus shifting the redox potential to more negative values.[4] Conversely, electron-withdrawing groups make the oxidation more difficult, resulting in a more positive redox potential.[4]
Coordination of dppf to a metal center generally influences the ferrocene-based oxidation potential. The nature of the metal, its oxidation state, and the other ligands present all contribute to the overall electronic structure and, consequently, the ease of oxidizing the ferrocene unit.[6][7] In many dppf-metal complexes, the ferrocene-centered oxidation is a distinct and reversible event, often serving as an internal reference or an electroactive component.[6][8]
Quantitative Electrochemical Data
The following tables summarize the redox potentials for a variety of dppf complexes as reported in the literature. These values are typically reported versus the ferrocene/ferrocenium (Fc/Fc⁺) couple, which is a standard internal reference in non-aqueous electrochemistry.
Table 1: Redox Potentials of Palladium-dppf Complexes
| Complex | E₁/₂ (V vs. Fc/Fc⁺) | Notes |
| [Pd(dppf)MeCl] | ~0.74 | Reversible one-electron oxidation of the dppf ligand.[9] |
| [Pd₂(dppf)₂(μ-Cl)₂]²⁺ | 0.74 | Single reversible oxidation wave.[10] |
| [Pd(dppf)(PPh₃)Cl]⁺ | Not specified | Characterized by multinuclear NMR and cyclic voltammetry.[11] |
| [PdCl₂(dppomf⁺)]PF₆ | 1.09 | dppomf is a methylated dppf derivative.[6] |
Table 2: Redox Potentials of Group VI Metal-dppf Carbonyl Complexes
| Complex | E₁/₂ (V vs. Fc/Fc⁺) | Notes |
| M(CO)₅(dppf) (M = Cr, Mo, W) | Not specified | Investigated by cyclic voltammetry and spectroelectrochemistry.[8] |
| M(CO)₄(dppf) (M = Cr, Mo, W) | Not specified | The coordination mode of the dppf ligand affects the oxidation potential.[8] |
Table 3: Redox Potentials of Other Metal-dppf Complexes
| Complex | E₁/₂ (V vs. Fc/Fc⁺) | Notes |
| [Au₂(μ-dppf)Cl₂] | Not specified | Characterized by NMR, cyclic voltammetry, and X-ray crystallography.[10] |
| --INVALID-LINK-- | Not specified | Show one-electron reversible oxidation and reduction processes.[12] |
| [PtMe(dppf)]₄TpyP⁴⁺ | Not specified | Exhibits a four-electron redox process associated with the four ferrocene centers.[13] |
Experimental Protocols: Cyclic Voltammetry
The following is a generalized protocol for the electrochemical analysis of dppf complexes, based on common practices reported in the literature.
Objective: To determine the redox potential and electrochemical reversibility of a dppf complex.
Materials:
-
Working Electrode: Glassy carbon electrode or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.[4]
-
Electrochemical Cell: A three-electrode cell.
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
-
Analyte Solution: 1-2 mM solution of the dppf complex in a suitable solvent.[4]
-
Supporting Electrolyte: 0.1 M solution of an electrochemically inert salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in the same solvent as the analyte.[4]
-
Solvent: Dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or tetrahydrofuran (THF), freshly distilled and deoxygenated.
-
Inert Gas: High-purity argon or nitrogen.[4]
-
Polishing Materials: Alumina slurry or diamond paste for polishing the working electrode.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry or diamond paste on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with distilled water and then with the solvent to be used for the experiment.
-
Dry the electrode completely.
-
-
Preparation of the Electrolyte Solution:
-
Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.
-
Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum wire counter electrode.
-
Add the deoxygenated electrolyte solution to the cell.
-
Run a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.
-
Add the dppf complex to the electrolyte solution to achieve the desired concentration (e.g., 1-2 mM).
-
Continue to blanket the solution with the inert gas throughout the experiment.
-
Set the parameters on the potentiostat:
-
Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the ferrocene moiety, and then reverse the scan to a potential sufficiently negative to observe the reduction of the generated ferrocenium species. A typical range might be from 0 V to +1.0 V vs. Ag/AgCl.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.
-
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram.
-
Perform multiple cycles to check for stability and reproducibility.[4]
-
-
Data Analysis:
-
The resulting cyclic voltammogram is a plot of current versus potential.
-
The formal potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E°' = (Epa + Epc) / 2.[4]
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
The ratio of the cathodic to anodic peak currents (Ipc/Ipa) should be close to 1 for a reversible process.
-
Visualizations
The following diagrams illustrate key concepts related to the structure and analysis of dppf complexes.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,1'-Bis(diphenylphosphino)ferrocene: Properties and Coupling Reactions in Materials Syntheses_Chemicalbook [chemicalbook.com]
- 3. 1,1’-Bis(diphenylphosphino)ferrocene in functional molecular materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cleavage of [Pd2(PP)2(μ-Cl)2][BArF24]2 (PP = Bis(phosphino)ferrocene, BArF24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) with Monodentate Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of dppf in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Suzuki-Miyaura Cross-Coupling and the Role of dppf
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl moieties.[1] This palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[1][2] The development of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1]
The catalytic cycle of the Suzuki-Miyaura reaction involves a Pd(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The choice of ligand associated with the palladium catalyst is critical as it influences the catalyst's stability, solubility, and reactivity, thereby impacting the efficiency and scope of the reaction.[1][4]
1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a widely used bidentate phosphine ligand in palladium-catalyzed cross-coupling reactions.[5][6] Its popularity stems from its ability to stabilize the palladium catalyst, prevent the formation of palladium black, and modulate the electronic and steric properties of the reactive palladium center.[1] The use of dppf can lead to high yields and good functional group tolerance in the coupling of various aryl halides and boronic acids or esters.[6] The palladium complex [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), often abbreviated as Pd(dppf)Cl₂, is a common and commercially available precatalyst that is readily reduced in situ to the active Pd(0) species.[1][5]
Data Presentation: Performance of dppf in Suzuki-Miyaura Reactions
The following table summarizes the performance of dppf-ligated palladium catalysts in various Suzuki-Miyaura cross-coupling reactions, providing a comparative overview of substrates, reaction conditions, and yields.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-bromo tacrine | Aryl boronic acid (1.2 equiv) | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (2.5 equiv) | 1,4-Dioxane/H₂O | 100 | 8-10 | 78-87 | [7] |
| 2 | Diaryl bromide (10 g) | Boronic ester (1.1 equiv) | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2.5 equiv) | 1,4-Dioxane/H₂O | 100 | Overnight | 80 (isolated) | [3] |
| 3 | 3-Bromo-5-propoxyphenylboronic acid (1.0 equiv) | Aryl halide (1.2 equiv) | Pd(dppf)Cl₂ (2-5) | K₂CO₃ (2.0-3.0 equiv) | 1,4-Dioxane/H₂O | 90-110 | 4-24 | Not specified | [4] |
| 4 | Halo-aromatic ring (1 equiv) | Phenyl boronic acid (1.2 equiv) | PdCl₂(dppf) (10) | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | Not specified | [8] |
| 5 | Halo-aromatic ring (1 equiv) | Boronic acid (1.5 equiv) | PdCl₂(dppf) (10) | 2 M K₂CO₃ (10 equiv) | N-dimethyl acetamide | 150 (Microwave) | 20 min | Not specified | [8] |
| 6 | Aryl and heteroaryl iodides, triflates, and bromides | Boronic acids | Pd(dppf)L₂ (L = Cl or OAc) | Not specified | Not specified | Not specified | Not specified | Good yields reported | [6] |
| 7 | 1-fluorovinyl bromides | Organoboranes | PdCl₂(dppf) | Not specified | Not specified | Not specified | Not specified | Good yields reported | [9] |
| 8 | (Het)aryl and vinyl bromides | 2,2-difluorovinyl pinacolborane | Pd(dppf)Cl₂ | Not specified | Not specified | Not specified | Not specified | Good yields reported | [10] |
| 9 | Tetra-substituted furans synthesis | Arylboronic acids | Pd(dppf)Cl₂ (8) | Cs₂CO₃ | Acetone/H₂O/HFE7200 | 130 | 0.5 | 76-85 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a representative example for the cross-coupling of an aryl bromide with an arylboronic acid using Pd(dppf)Cl₂ as the catalyst.[3][4]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Add the Pd(dppf)Cl₂ catalyst (2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.5 M.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Seal the vessel tightly and heat the reaction mixture to 85-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and synthesis on a laboratory scale.[8]
Materials:
-
Halo-aromatic compound (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
PdCl₂(dppf) (10 mol%)
-
2 M Potassium carbonate (K₂CO₃) solution (10 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the halo-aromatic compound (1.0 equiv), boronic acid (1.5 equiv), and PdCl₂(dppf) (10 mol%).
-
Add N,N-Dimethylacetamide (DMA) as the solvent, ensuring all solids are dissolved.
-
Add the 2 M K₂CO₃ solution (10 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove any solids.
-
The filtrate can be purified by column chromatography to isolate the desired product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Reaction
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Buchwald-Hartwig Amination with a Palladium/DPPF Catalyst System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a supporting ligand for the palladium catalyst represents a significant advancement in this field, offering a "second-generation" catalyst system with improved reactivity and substrate scope compared to earlier methods.
These application notes provide a detailed protocol and supporting data for conducting Buchwald-Hartwig amination reactions using a Pd/dppf catalyst system. The information is intended to guide researchers in setting up, monitoring, and optimizing these reactions for the synthesis of a diverse range of aryl and heteroaryl amines.
Catalytic Cycle and Reaction Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The dppf ligand plays a crucial role in this cycle by stabilizing the palladium catalyst and promoting the rate-limiting reductive elimination step.
Experimental Protocols
This section provides a general, detailed protocol for the Buchwald-Hartwig amination of aryl halides with primary and secondary amines using a Pd/dppf catalyst system. The specific quantities and reaction parameters should be adapted based on the specific substrates and the data presented in the following tables.
Materials and Reagents:
-
Palladium source: [Pd(dppf)Cl₂] or a combination of a Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and dppf ligand.
-
Aryl halide (bromide, iodide, or chloride)
-
Primary or secondary amine
-
Base: Sodium tert-butoxide (NaOtBu) is commonly used.
-
Anhydrous solvent: Toluene or dioxane are typical choices.
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., [Pd(dppf)Cl₂], 1-5 mol%), the base (e.g., NaOtBu, 1.2-1.5 equivalents), and a magnetic stir bar to a dry Schlenk flask or reaction tube.
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the reaction vessel.
-
Addition of Solvent: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of various aryl halides with a range of primary and secondary amines using a Pd/dppf catalyst system. This data is compiled from seminal literature in the field.
Table 1: Amination of Aryl Bromides with Primary Amines
| Aryl Bromide | Primary Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | n-Hexylamine | [Pd(dppf)Cl₂] (1.0) | NaOtBu (1.2) | Toluene | 100 | 2 | 95 |
| 4-Bromoanisole | Benzylamine | [Pd(dppf)Cl₂] (1.0) | NaOtBu (1.2) | Toluene | 80 | 4 | 92 |
| 1-Bromonaphthalene | Cyclohexylamine | [Pd(dppf)Cl₂] (1.0) | NaOtBu (1.2) | Toluene | 100 | 3 | 88 |
| 4-Bromobenzonitrile | Aniline | [Pd(dppf)Cl₂] (1.0) | NaOtBu (1.2) | Toluene | 80 | 6 | 85 |
Table 2: Amination of Aryl Halides with Secondary Amines
| Aryl Halide | Secondary Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | [Pd(dppf)Cl₂] (1.0) | NaOtBu (1.2) | Toluene | 100 | 2 | 98 |
| 4-Bromoanisole | Piperidine | [Pd(dppf)Cl₂] (1.0) | NaOtBu (1.2) | Toluene | 80 | 3 | 96 |
| 1-Iodobenzene | N-Methylaniline | [Pd(dppf)Cl₂] (1.0) | NaOtBu (1.2) | Toluene | 80 | 2 | 94 |
| 2-Bromopyridine | Dibenzylamine | [Pd(dppf)Cl₂] (1.0) | NaOtBu (1.2) | Toluene | 100 | 5 | 89 |
| 4-Chlorotoluene | Di-n-butylamine | [Pd(dppf)Cl₂] (2.0) | NaOtBu (1.4) | Toluene | 100 | 18 | 75 |
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Application of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in the Heck Coupling of Aryl Halides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. The choice of ligand is critical to the success of this reaction, influencing catalyst stability, activity, and selectivity. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has emerged as a highly effective and versatile bidentate phosphine ligand for a wide range of palladium-catalyzed cross-coupling reactions, including the Heck reaction. Its unique structural and electronic properties, such as a large bite angle and electron-rich nature, contribute to the high efficiency of the catalytic system, particularly in the activation of less reactive aryl chlorides. This document provides detailed application notes and protocols for the use of dppf in the Heck coupling of various aryl halides.
Advantages of Using dppf in Heck Coupling
The use of dppf as a ligand in palladium-catalyzed Heck reactions offers several advantages:
-
High Thermal Stability: The Pd-dppf complex exhibits excellent thermal stability, allowing for reactions to be conducted at elevated temperatures, which is often necessary for the activation of less reactive aryl halides like aryl chlorides.
-
Enhanced Catalytic Activity: The electron-rich nature of the dppf ligand facilitates the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.
-
Broad Substrate Scope: The Pd-dppf catalytic system is compatible with a wide range of functional groups on both the aryl halide and the alkene, making it a valuable tool in complex molecule synthesis.
-
Effectiveness with Aryl Chlorides: Dppf is particularly effective in promoting the Heck coupling of economically advantageous but less reactive aryl chlorides, which can be challenging with other phosphine ligands.
Catalytic Cycle of the Heck Reaction with dppf
The generally accepted mechanism for the Heck reaction catalyzed by a palladium-dppf complex involves a Pd(0)/Pd(II) catalytic cycle. The bidentate dppf ligand remains coordinated to the palladium center throughout the key steps of the cycle.
Caption: Catalytic cycle of the Mizoroki-Heck reaction using a Pd/dppf system.
Data Presentation
The following tables summarize the reaction conditions and yields for the Heck coupling of various aryl halides with different alkenes using a palladium-dppf catalytic system.
Table 1: Heck Coupling of Aryl Bromides with Alkenes using Pd(dppf)Cl₂
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-bromotacrine | Methyl acrylate | 5 | TEA | DMF | 100 | 8-10 | 77 |
| 2 | 6-bromotacrine | Ethyl acrylate | 5 | TEA | DMF | 100 | 8-10 | 80 |
| 3 | 6-bromotacrine | n-Butyl acrylate | 5 | TEA | DMF | 100 | 8-10 | 78 |
| 4 | 6-bromotacrine | Styrene | 5 | TEA | DMF | 100 | 8-10 | 75 |
Data sourced from a study on the synthesis of tacrine analogues.[1]
Table 2: Heck Coupling of Various Aryl Halides
| Entry | Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Methyl methacrylate | [Pd(OAc)₂(dppf)] (0.01 mol%) | - | DMF | 140 | 96 |
| 2 | Activated Aryl Bromides | Methyl methacrylate | [Pd(dba)₂] / dppf | Et₃N | DMF | RT | up to 95 |
| 3 | Deactivated Aryl Bromides | Methyl methacrylate | [Pd(dba)₂] / dppf | Et₃N | DMF | RT | up to 95 |
Note: The data in this table is a compilation from various sources highlighting the versatility of the dppf ligand.[2]
Experimental Protocols
The following are generalized protocols for the Heck coupling of aryl halides using a Pd/dppf catalytic system. These should be adapted based on the specific substrates and desired scale of the reaction.
General Experimental Workflow
Caption: A general workflow for a Pd/dppf-catalyzed Heck coupling reaction.
Protocol 1: Heck Coupling of an Aryl Bromide with an Acrylate
This protocol is adapted from the synthesis of 6-alkenyl tacrine derivatives.[1]
Materials:
-
Aryl bromide (e.g., 6-bromotacrine, 1.0 mmol)
-
Alkene (e.g., methyl acrylate, 1.2 mmol)
-
[Pd(dppf)Cl₂]·CH₂Cl₂ (5 mol%, 0.05 mmol)
-
Triethylamine (TEA) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2 mL)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), and triethylamine (3.0 mmol).
-
Add anhydrous DMF (2 mL) to the reaction vessel.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Add the [Pd(dppf)Cl₂]·CH₂Cl₂ catalyst (5 mol%) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-10 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for Heck Coupling with In Situ Catalyst Formation
This protocol is a general guideline for reactions where the active catalyst is formed in situ from a palladium precursor and the dppf ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 - 1.5 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
dppf (1.1 - 1.2 equivalents relative to palladium)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like Et₃N, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, dioxane, or toluene, 3-5 mL)
-
Schlenk tube or round-bottom flask with a condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), the base (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂), and the dppf ligand.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas, or by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.
-
Monitor the reaction by an appropriate analytical technique (TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Reactions at elevated temperatures and under pressure should be conducted with appropriate safety measures, including the use of a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand in palladium-catalyzed Heck coupling reactions provides a robust and versatile method for the formation of C-C bonds. The protocols and data presented herein demonstrate the broad applicability of this catalytic system for the coupling of various aryl halides, including challenging aryl chlorides, with a range of alkenes. These application notes serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 2. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes using Dppf Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical and materials science fields, for the construction of complex molecular architectures.[2] The use of palladium catalysts is central to this transformation, and the choice of ligand plays a crucial role in the efficiency and scope of the reaction.
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of terminal alkynes utilizing a palladium catalyst with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand. The dppf ligand, a bulky and electron-rich ferrocene-based phosphine, often enhances the stability and catalytic activity of the palladium center.[3] These protocols are designed to serve as a comprehensive guide for researchers, offering insights into both copper-co-catalyzed and copper-free Sonogashira reactions involving the dppf ligand.
Reaction Principle and Catalytic Cycle
The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper (in the traditional method).[3] The generally accepted mechanism is as follows:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product (R-alkyne) and regenerate the active Pd(0) catalyst.
-
-
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.
-
In copper-free Sonogashira reactions, the base is believed to be strong enough to deprotonate the terminal alkyne, allowing for direct reaction with the palladium complex, thus avoiding the use of a copper co-catalyst which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[4][5]
Experimental Protocols
The following are generalized protocols for the Sonogashira coupling of terminal alkynes with aryl halides using a Pd(dppf)Cl₂ catalyst. These should be considered as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol is suitable for a wide range of aryl halides and terminal alkynes.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(dppf)Cl₂·CH₂Cl₂, and CuI.
-
Add the anhydrous and degassed solvent to the flask.
-
Add the base to the reaction mixture.
-
Finally, add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the homocoupling of the terminal alkyne is a significant side reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF or DMF) (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide and Pd(dppf)Cl₂·CH₂Cl₂.
-
Add the base to the flask.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes representative examples of Sonogashira couplings using a palladium/dppf catalyst system, showcasing the scope of the reaction with various substrates.
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(dppf)Cl₂ / CuI | Et₃N | THF | 60 | 12 | 95 |
| 2 | 4-Bromobenzonitrile | 1-Heptyne | Pd(dppf)Cl₂ / CuI | DIPA | DMF | 80 | 8 | 88 |
| 3 | 3-Iodopyridine | Trimethylsilylacetylene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 16 | 75 |
| 4 | 2-Bromonaphthalene | Ethynylbenzene | Pd(dppf)Cl₂ / CuI | Et₃N | Dioxane | 90 | 10 | 92 |
| 5 | 1-Iodo-3-nitrobenzene | 1-Octyne | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 70 | 14 | 85 |
Mandatory Visualizations
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poor quality reagents | - Use fresh catalyst- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere- Use freshly distilled solvents and high-purity reagents |
| Formation of Homocoupled Alkyne (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas all solvents and the reaction mixture- Reduce the amount of CuI or switch to a copper-free protocol |
| Decomposition of Catalyst | - High reaction temperature- Presence of impurities | - Optimize the reaction temperature; run at the lowest effective temperature- Purify starting materials if necessary |
Conclusion
The Sonogashira coupling reaction using a palladium catalyst with the dppf ligand is a highly effective method for the synthesis of a diverse range of substituted alkynes. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors. The choice between a copper-cocatalyzed and a copper-free system will depend on the specific substrates and the propensity for alkyne homocoupling. Careful optimization of the reaction parameters is key to achieving high yields and purity of the desired products.
References
Application Notes and Protocols for Stille Reaction Catalyzed by Pd(dppf)Cl₂ Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of drug discovery and materials science, due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[2][3] The catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is a highly effective and commercially available catalyst for this transformation, known for its high efficiency and broad applicability in synthesizing complex molecular architectures.[3]
These application notes provide detailed protocols and quantitative data for utilizing the Pd(dppf)Cl₂ complex in Stille cross-coupling reactions, aimed at guiding researchers in optimizing reaction conditions and achieving high yields in the synthesis of target molecules, including active pharmaceutical ingredients (APIs) and conjugated polymers.[3][4]
Catalytic Cycle
The catalytic cycle of the Stille reaction catalyzed by a palladium complex involves three key steps: oxidative addition, transmetalation, and reductive elimination. The dppf ligand on the palladium center plays a crucial role in stabilizing the catalytic species and promoting the individual steps of the cycle.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Data Presentation
The efficiency of the Stille reaction is highly dependent on the choice of catalyst, solvent, base (if required), and temperature. The following tables summarize quantitative data from various studies to facilitate comparison and optimization.
Table 1: Optimization of Stille Coupling Reaction Conditions for the Synthesis of a Tacrine Analogue [2]
| Entry | Catalyst (5 mol%) | Base/Additive (1.5 mmol) | Solvent (2 mL) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 65 |
| 2 | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 68 |
| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 62 |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene | 100 | 8 | 55 |
| 5 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | DMF | 100 | 8 | 75 |
| 6 | Pd(dppf)Cl₂·CH₂Cl₂ | NaCl | DMF | 100 | 8 | 80 |
| 7 | Pd(PPh₃)₄ | NaCl | DMF | 100 | 8 | 45 |
| 8 | Pd(OAc)₂/dppf | NaCl | DMF | 100 | 8 | 72 |
Reaction Conditions: 6-bromo tacrine (1 mmol), tributyl(4-methoxyphenyl)stannane (1 mmol).[2]
Table 2: Substrate Scope for the Pd(dppf)Cl₂-Catalyzed Stille Coupling in the Synthesis of Tacrine Analogues [2]
| Entry | Aryl/Vinyl Stannane | Product | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | 6-phenyl tacrine | 8 | 82 |
| 2 | Tributyl(4-methoxyphenyl)stannane | 6-(4-methoxyphenyl) tacrine | 8 | 80 |
| 3 | Tributyl(4-fluorophenyl)stannane | 6-(4-fluorophenyl) tacrine | 10 | 78 |
| 4 | Tributyl(thiophen-2-yl)stannane | 6-(thiophen-2-yl) tacrine | 10 | 70 |
| 5 | Tributyl(vinyl)stannane | 6-vinyl tacrine | 8 | 88 |
Reaction Conditions: 6-bromo tacrine (1 mmol), organostannane (1 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), NaCl (1.5 mmol), DMF (2 mL), 100 °C.[2]
Experimental Protocols
Below are detailed methodologies for key experiments involving the Stille reaction catalyzed by Pd(dppf)Cl₂.
Protocol 1: General Procedure for the Synthesis of 6-Aryl/Vinyl Tacrine Analogues[2]
This protocol details the synthesis of various tacrine analogues via a Stille cross-coupling reaction.
Materials:
-
6-bromo tacrine
-
Appropriate tributyl(aryl/vinyl)stannane (e.g., tributyl(phenyl)stannane)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium chloride (NaCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromo tacrine (1.0 mmol, 1.0 eq).
-
Add the corresponding tributyl(aryl/vinyl)stannane (1.0 mmol, 1.0 eq).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) and NaCl (1.5 mmol, 1.5 eq).
-
Add anhydrous DMF (2 mL) to the flask.
-
The reaction mixture is then heated to 100 °C and stirred for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted tacrine analogue.
Protocol 2: Synthesis of a Conjugated Polymer via Stille Polycondensation[4]
This protocol describes the synthesis of a poly(p-phenylene-co-thiophene) derivative.
Materials:
-
2,5-Dialkoxy-1,4-diiodobenzene
-
2,5-Bis(tri-n-butyltin)thiophene
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous Toluene
-
Three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer
-
Inert gas supply (Argon)
-
Heating mantle
Procedure:
-
In a three-necked round-bottom flask under an argon atmosphere, dissolve 2,5-dialkoxy-1,4-diiodobenzene (1.0 mmol, 1.0 eq) and 2,5-bis(tri-n-butyltin)thiophene (1.0 mmol, 1.0 eq) in anhydrous toluene.
-
Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously for 48 hours.
-
After cooling to room temperature, pour the viscous solution into methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash it with methanol and then acetone.
-
Dry the polymer under vacuum to yield the final conjugated polymer.
Visualizations
The following diagrams illustrate the logical workflow of a typical Stille reaction experiment and the relationship between the key components.
Caption: General experimental workflow for a Stille cross-coupling reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for C-N Bond Formation Using dppf as a Supporting Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for carbon-nitrogen (C-N) bond formation utilizing 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a supporting ligand in palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, is highlighted, showcasing the utility of the Pd/dppf system in constructing arylamine moieties crucial for pharmaceutical and materials science research.
Introduction to Dppf in C-N Cross-Coupling
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of C-N bonds.[1][2] The choice of ligand is critical for the success of these reactions, influencing catalyst stability, activity, and substrate scope.[3] 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has emerged as a highly effective bidentate phosphine ligand in this context. Its unique bite angle and electronic properties contribute to the stabilization of the palladium catalyst and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[4][5] The use of dppf has enabled the coupling of a wide range of aryl halides and amines, including challenging substrates.[1][5]
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination using a bidentate ligand like dppf involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data Summary
The following table summarizes representative quantitative data for C-N bond formation reactions using a Pd/dppf catalyst system.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-t-butylbenzene | Aniline | Pd(OAc)₂ (5) | dppf (5) | NaOt-Bu (1.25) | THF | 100 | 18 | 95 |
| 4-Bromotoluene | Benzylamine | [Pd(dppf)Cl₂] (5) | dppf (15) | NaOt-Bu (1.25) | THF | 100 | 18 | 85 |
| 1-Bromo-4-methoxybenzene | Morpholine | Pd(OAc)₂ (5) | dppf (20) | NaOt-Bu (1.25) | THF | 100 | 18 | 92 |
| 2-Bromopyridine | (R)-(-)-1-Phenylethylamine | Pd₂(dba)₃ (2) | dppf (4) | NaOt-Bu (1.4) | Toluene | 70 | 18 | 88 |
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ (0.25) | dppf (0.5) | KOtBu (1.5) | Toluene | RT | 1 | >95 |
Experimental Protocols
Below are detailed protocols for representative Buchwald-Hartwig amination reactions utilizing a Pd/dppf catalyst system.
Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Primary Amine
This protocol describes the coupling of 4-bromotoluene with benzylamine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
4-Bromotoluene
-
Benzylamine
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
Experimental Workflow:
Caption: General experimental workflow for C-N coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol, 5 mol%), dppf (0.05 mmol, 5 mol%), and sodium tert-butoxide (1.25 mmol, 1.25 equiv.).
-
Addition of Reactants: Add 4-bromotoluene (1.0 mmol, 1.0 equiv.) to the Schlenk tube.
-
Inert Atmosphere: The tube is evacuated and backfilled with argon or nitrogen. This cycle is repeated three times.
-
Solvent and Amine Addition: Anhydrous toluene (5 mL) is added, followed by the addition of benzylamine (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C in an oil bath with vigorous stirring for 18 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with water (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-4-methylaniline.
Protocol 2: Room Temperature Amination of an Aryl Chloride with a Secondary Amine
This protocol details a highly efficient room temperature coupling of 4-chlorotoluene with N-methylaniline.[6]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
4-Chlorotoluene
-
N-Methylaniline
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous toluene
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, a stock solution of the catalyst can be prepared by dissolving Pd₂(dba)₃ and dppf in anhydrous toluene.
-
Reaction Setup: In a vial, add KOt-Bu (1.5 mmol, 1.5 equiv.).
-
Addition of Reactants: Add 4-chlorotoluene (1.0 mmol, 1.0 equiv.) and N-methylaniline (1.2 mmol, 1.2 equiv.).
-
Catalyst Addition: Add the appropriate volume of the catalyst stock solution to achieve 0.25 mol% Pd₂(dba)₃ and 0.5 mol% dppf.
-
Reaction: The reaction vial is sealed and stirred at room temperature for 1 hour.
-
Monitoring and Work-up: The reaction progress can be monitored by GC-MS or LC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Conclusion
The palladium/dppf catalyst system is a robust and versatile tool for the formation of C-N bonds via the Buchwald-Hartwig amination. The provided protocols offer a starting point for the synthesis of a wide array of arylamines. Optimization of reaction parameters such as base, solvent, temperature, and catalyst loading may be necessary for specific substrate combinations to achieve optimal results. The straightforward experimental procedures and the commercial availability of the catalyst components make this methodology highly accessible to researchers in both academic and industrial settings.
References
The Pivotal Role of dppf in Streamlining the Synthesis of Complex Pharmaceutical Intermediates
Application Note & Protocols
Introduction
In the landscape of modern pharmaceutical development, the efficient synthesis of complex molecular architectures is paramount. --INVALID-LINK-- has emerged as a powerhouse ligand in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structural and electronic properties have made the palladium complex, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), an indispensable tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are fundamental to the assembly of intricate drug intermediates and active pharmaceutical ingredients (APIs).[1] This document provides detailed application notes and experimental protocols for the use of dppf in key synthetic transformations crucial to the pharmaceutical industry.
The versatility of the dppf ligand is demonstrated in its successful application across a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira reactions.[2] The bidentate nature of dppf, with its ferrocene backbone, imparts stability to the palladium center and facilitates challenging transformations, often leading to higher yields and improved reaction rates compared to other phosphine ligands.[3]
Key Applications and Experimental Protocols
This section details the application of dppf in several critical cross-coupling reactions for the synthesis of pharmaceutical intermediates. A prime example is the synthesis of tacrine analogues, where Pd(dppf)Cl₂·CH₂Cl₂ has been successfully employed as a common catalyst for various C-C and C-N bond formations.[2][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides. The use of Pd(dppf)Cl₂ is well-established for this transformation, proving effective in the synthesis of biaryl motifs common in many pharmaceutical compounds.[5][6]
Table 1: Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Halide/Boronic Acid | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-bromo tacrine / Aryl boronic acid | 5 | K₂CO₃ (2.5) | 1,4-dioxane/H₂O (2:1) | 100 | 8-10 | 78-87 |
| 2 | Tricyclic bromide / 4-formylphenylboronic acid | Not specified | Not specified | Not specified | 90 | 2 | 92 |
| 3 | 2-bromo-3-picoline / Boronic acid | Not specified | K₂CO₃ | Toluene/H₂O | 80 | Not specified | 82 |
Data sourced from references[4][5][6]
Experimental Protocol: Synthesis of 6-aryl tacrine derivatives via Suzuki-Miyaura Coupling [4]
-
To a reaction vessel, add 6-bromo tacrine (1.0 mmol, 1.0 equiv), the respective aryl boronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Add 1,4-dioxane (2 mL) and water (1 mL) as the solvent system.
-
Degas the mixture by bubbling nitrogen gas through it for 15 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the reaction mixture at 100 °C for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl tacrine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] The dppf ligand has been instrumental in the advancement of this reaction, allowing for the coupling of a wide range of amines with aryl halides.[3]
Table 2: Quantitative Data for Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-bromo tacrine | Various amines | 5 | KOt-Bu (4.0) | 1,4-dioxane | 100 | 8-10 | Not specified |
Data sourced from reference[4]
Experimental Protocol: Synthesis of 6-amino tacrine derivatives via Buchwald-Hartwig Amination [4]
-
In a Schlenk tube under a nitrogen atmosphere, combine 6-bromo tacrine (1.0 mmol, 1.0 equiv), the desired amine (1.3 mmol, 1.3 equiv), and KOt-Bu (4.0 mmol, 4.0 equiv).
-
Add 1,4-dioxane (2 mL) as the solvent.
-
Degas the mixture for 10 minutes with a stream of nitrogen.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) to the mixture.
-
Seal the tube and heat the reaction at 100 °C for 8-10 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 6-amino tacrine derivative.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, leading to the synthesis of conjugated enynes and arylalkynes.[8]
Experimental Protocol: Synthesis of 6-alkynyl tacrine derivatives via Sonogashira Coupling [2]
-
To a reaction flask, add 6-bromo tacrine (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and CuI (1.0 mmol).
-
Add triethylamine (TEA, 2.0 mmol) and dimethylformamide (DMF, 2 mL).
-
Heat the mixture to 100 °C for 8-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is a method for the formation of C-C bonds by coupling an alkene with an aryl or vinyl halide.[9]
Experimental Protocol: Synthesis of 6-alkenyl tacrine derivatives via Heck Coupling [2]
-
In a reaction vessel, combine 6-bromo tacrine (1.0 mmol), the alkene (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and triethylamine (TEA, 3.0 mmol).
-
Add dimethylformamide (DMF, 2 mL) as the solvent.
-
Heat the reaction mixture at 100 °C for 8-10 hours.
-
After completion, cool the reaction, add water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired 6-alkenyl tacrine derivative.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow and catalytic cycle for dppf-catalyzed cross-coupling reactions.
References
- 1. rsc.org [rsc.org]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Palladium-Catalyzed Amination of Aryl Chlorides with dppf
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful amination of aryl chlorides utilizing a palladium catalyst system with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand. This transformation, a cornerstone of modern synthetic chemistry, is pivotal in pharmaceutical and materials science for the construction of carbon-nitrogen bonds.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While initially developed for aryl bromides and iodides, significant advancements have enabled the efficient coupling of more challenging but readily available aryl chlorides.[1][2] The choice of ligand is critical for a successful transformation, and dppf has emerged as a robust and versatile ligand for a range of amination reactions.[2][3] This document outlines the general principles, provides detailed experimental procedures, and presents data for the amination of aryl chlorides with various amines using the Pd/dppf catalyst system.
Core Concepts and Reaction Parameters
Successful Buchwald-Hartwig amination of aryl chlorides is contingent on the careful selection and optimization of several key parameters:
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be employed. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[3][4] Air-stable precatalysts are also commercially available and offer convenience.[1]
-
Ligand: Dppf is a chelating phosphine ligand that stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[3] The choice of ligand can significantly impact reaction efficiency and substrate scope.[2][3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these reactions.[5] Other bases such as cesium carbonate (Cs₂CO₃) may be used for substrates with base-sensitive functional groups.[3]
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and deactivation of the catalyst. Toluene and dioxane are common solvents for these reactions.
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C, are often required to overcome the lower reactivity of aryl chlorides.[1]
Experimental Workflow
The general workflow for the palladium-catalyzed amination of aryl chlorides is depicted below. The process involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.
References
Catalytic Excellence: [Pd(dppf)Cl2] in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), commonly abbreviated as [Pd(dppf)Cl2], has established itself as a cornerstone in the field of organic synthesis. Its remarkable versatility, thermal stability, and high catalytic activity make it an indispensable tool for the construction of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the full potential of this powerful catalyst.
Introduction to [Pd(dppf)Cl2]
[Pd(dppf)Cl2] is a palladium(II) complex featuring a bidentate phosphine ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf). The unique ferrocene backbone of the dppf ligand imparts a specific bite angle and electronic properties that contribute to the catalyst's high efficiency in a variety of cross-coupling reactions.[1] It is particularly effective in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs) and other functional organic materials.[1]
Key Applications in Organic Synthesis
[Pd(dppf)Cl2] is a catalyst of choice for a wide array of cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides.
-
Heck Reaction: Vinylation of aryl or vinyl halides.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between amines and aryl halides.
-
Carbonylation Reactions: Incorporation of a carbonyl group into organic molecules.
The following sections provide detailed quantitative data and protocols for each of these key applications.
Quantitative Data Summary
The catalytic efficiency of [Pd(dppf)Cl2] is demonstrated in the following tables, which summarize its performance across various substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-bromo tacrine | Aryl boronic acids (various) | K2CO3 | 1,4-Dioxane/H2O | 100 | 8-10 | 78-87 |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K2CO3 | DME | 80 | 2 | High Yield |
| 4'-iodoacetophenone | Phenylboronic acid | - | 1,4-Dioxane/H2O | Ambient | - | 91 |
Table 2: Heck Coupling Reactions
| Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-bromo tacrine | Methyl acrylate | TEA | DMF | 100 | 8 | 77 |
| 6-bromo tacrine | Various alkenes | TEA | DMF | 100 | 8-10 | 75-80 |
| 4-bromoacetophenone | Methyl methacrylate | - | DMF | 140 | - | 96 |
Table 3: Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-bromo tacrine | Terminal acetylenes (various) | CuI | TEA | DMF | 100 | 8-10 | 78-88 |
| p-iodoaniline | Ethynylferrocene | CuI | TEA | THF | - | - | - |
| Aryl Iodides | Phenylacetylene | - | K2CO3 | EtOH | 90 | 48 | up to 83 |
Table 4: Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-bromo tacrine | Various amines | KOt-Bu | 1,4-Dioxane | 100 | 8-10 | - |
| Aryl Halides | Primary Amines | - | - | - | - | - |
| Aryl Chlorides | Secondary Amines & Anilines | - | - | RT | hours | High |
Table 5: Carbonylation Reactions
| Aryl Halide | Nucleophile | Base/Additive | Solvent | Pressure (atm) | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | N,O-dimethylhydroxylamine | - | Toluene | 1 | 80-120 | - | High |
| N-heteroaryl chlorides | n-butanol | NEt3 | n-butanol | 25 | 130 | 15 | High |
| Aryl Iodide | MeOH | TEA | MeOH | 20 | 100 | 24 | 52 |
Experimental Protocols
The following are generalized protocols for performing common cross-coupling reactions using [Pd(dppf)Cl2]. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 6-bromo tacrine with an Aryl Boronic Acid
Materials:
-
6-bromo tacrine (1 mmol)
-
Aryl boronic acid (1.2 mmol)
-
[Pd(dppf)Cl2] (5 mol%)
-
Potassium carbonate (K2CO3) (2.5 mmol)
-
1,4-Dioxane (2 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
To the Schlenk flask, add 6-bromo tacrine, the aryl boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add [Pd(dppf)Cl2], 1,4-dioxane, and water.
-
Seal the flask and place it in the preheated heating block at 100 °C.
-
Stir the reaction mixture vigorously for 8-10 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Protocol 2: Heck Reaction of 6-bromo tacrine with Methyl Acrylate
Materials:
-
6-bromo tacrine (1 mmol)
-
Methyl acrylate (1.2 mmol)
-
[Pd(dppf)Cl2] (5 mol%)
-
Triethylamine (TEA) (3 mmol)
-
Dimethylformamide (DMF) (2 mL)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask, add 6-bromo tacrine and [Pd(dppf)Cl2].
-
Evacuate and backfill the flask with an inert gas.
-
Add DMF, methyl acrylate, and triethylamine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[1]
Protocol 3: Sonogashira Coupling of 6-bromo tacrine with a Terminal Alkyne
Materials:
-
6-bromo tacrine (1 mmol)
-
Terminal alkyne (1.2 mmol)
-
[Pd(dppf)Cl2] (5 mol%)
-
Copper(I) iodide (CuI) (1 mmol)
-
Triethylamine (TEA) (2 mmol)
-
Dimethylformamide (DMF) (2 mL)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 6-bromo tacrine, [Pd(dppf)Cl2], and CuI.
-
Add DMF, the terminal alkyne, and triethylamine.
-
Heat the mixture to 100 °C and stir for 8-10 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic phase with brine, dry it, and concentrate under vacuum.
-
Purify the product by column chromatography.[2]
Protocol 4: Buchwald-Hartwig Amination of 6-bromo tacrine
Materials:
-
6-bromo tacrine (1 mmol)
-
Amine (1.3 mmol)
-
[Pd(dppf)Cl2] (5 mol%)
-
Potassium tert-butoxide (KOt-Bu) (4 mmol)
-
1,4-Dioxane (2 mL)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block
Procedure:
-
In a glovebox or under a stream of inert gas, add 6-bromo tacrine, the amine, and potassium tert-butoxide to a Schlenk flask.
-
Add [Pd(dppf)Cl2] and 1,4-dioxane.
-
Seal the flask and heat the mixture at 100 °C for 8-10 hours.
-
Monitor the reaction progress. Once complete, cool the reaction to room temperature.
-
Quench the reaction carefully with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by chromatography.[3]
Protocol 5: Carbonylation of an Aryl Bromide
Materials:
-
Aryl bromide (1 mmol)
-
Nucleophile (e.g., N,O-dimethylhydroxylamine HCl, 1.5 mmol)
-
[Pd(dppf)Cl2] (catalytic amount)
-
Base (e.g., 3 mmol)
-
Toluene (2 mL)
-
Carbon monoxide (CO) gas (balloon or cylinder)
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask, add the aryl bromide, nucleophile, and base.
-
Evacuate and backfill the flask with carbon monoxide (handle with extreme care in a well-ventilated fume hood).
-
Add the [Pd(dppf)Cl2] catalyst and toluene.
-
Heat the reaction mixture to 80-120 °C and stir.
-
Monitor the reaction. Upon completion, cool and carefully vent the CO atmosphere.
-
Work up the reaction by diluting with an organic solvent and washing with water.
-
Dry the organic layer, concentrate, and purify the product.
Visualizing Catalytic Processes and Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with dppf Catalysts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues in Suzuki-Miyaura cross-coupling reactions using 1,1'-Bis(diphenylphosphino)ferrocene (dppf) based palladium catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Suzuki coupling reaction using a dppf catalyst?
Low yields can stem from several factors, often related to the integrity of the reagents and the reaction conditions. The most common culprits include:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and exposure to air can lead to oxidation and the formation of inactive palladium black.[1][2]
-
Reagent Quality and Stability:
-
Boronic Acid: Boronic acids can be unstable and undergo side reactions like protodeboronation (hydrolysis back to the arene) or homocoupling, especially under harsh basic conditions or with prolonged reaction times.[1][3] Certain heteroaryl boronic acids are particularly prone to decomposition.[4][5]
-
Ligand (dppf): Phosphine ligands like dppf can oxidize over time if not stored properly under an inert atmosphere. While dppf monoxide can sometimes participate in the catalytic cycle, significant oxidation can prevent proper coordination to the palladium center, leading to catalyst decomposition.[1][6][7]
-
Base: The base can degrade or absorb moisture from the air. Using a freshly opened bottle or ensuring the base is dry is critical.[1]
-
-
Suboptimal Reaction Conditions: An incorrect choice of base, solvent, temperature, or reaction time can significantly hinder the reaction.[2]
-
Inefficient Catalytic Cycle: One or more steps in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) may be slow. For example, oxidative addition can be sluggish with electron-rich or sterically hindered aryl chlorides.[1][8]
Q2: My reaction mixture turned black. What does this mean and how can I prevent it?
The formation of a black precipitate, often referred to as palladium black, indicates the decomposition of the palladium catalyst into inactive Pd(0) clusters.[1] This is a common cause of sluggish or incomplete reactions.
Potential Causes and Solutions:
-
Presence of Oxygen: This is the most frequent cause. Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period) and the reaction is maintained under a positive pressure of an inert gas.[1][2]
-
High Temperatures: While heat can accelerate the reaction, excessively high temperatures can also speed up catalyst decomposition pathways.[1] Consider running the reaction at a lower temperature for a longer duration.
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated, promoting aggregation into palladium black.[1] While pre-catalysts like Pd(dppf)Cl₂ have a built-in 1:1 ratio, ensuring the ligand hasn't degraded is crucial.
Q3: How do I choose the appropriate base and solvent for my reaction?
The choice of base and solvent is critical and often substrate-dependent. A systematic screening is recommended if a standard procedure yields poor results.[1][2]
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][9]
-
Common Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. K₃PO₄ is a stronger base and is often effective for less reactive substrates.[10]
-
Considerations: The base strength can affect substrate stability. For base-sensitive functional groups, a milder base like NaHCO₃ or KF might be necessary.[4][11] The presence of water is often required to dissolve inorganic bases.
-
-
Solvent: The solvent influences reagent solubility and can affect the reaction rate and selectivity.[2]
-
Common Solvents: A mixture of an organic solvent and water is typical. Common choices include ethers (1,4-dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[2][12] A 4:1 or 3:1 ratio of dioxane/water is a common starting point.[1][12]
-
Considerations: Ensure the solvent is high-purity and dry (if used in an anhydrous system) or thoroughly degassed (for aqueous systems).
-
Q4: What are common side reactions in Suzuki coupling and how can I minimize them?
Identifying major byproducts through LCMS or NMR analysis of the crude reaction mixture can provide clues to optimize the conditions.[1]
-
Protodeboronation: This is the hydrolysis of the boronic acid starting material to its corresponding arene.[1]
-
Cause: Often occurs with sensitive boronic acids or under harsh conditions (strong base, high temperature, prolonged reaction time).[3]
-
Solution: Use milder conditions (weaker base, lower temperature), use the boronic acid in slight excess (e.g., 1.2-1.5 equivalents), or switch to a more stable boronic ester derivative (e.g., pinacol or MIDA esters).[5]
-
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules or two aryl halide molecules.[1]
-
Dehalogenation: The aryl halide is reduced to the corresponding arene.[1]
-
Cause: Indicates a competing reduction pathway. This can sometimes be promoted by the solvent or impurities.
-
Solution: Screen different solvents and ensure the purity of all reagents.
-
Troubleshooting Guide
If you are experiencing low yields, follow this systematic approach to identify and solve the problem.
Diagram: Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: A step-by-step workflow for troubleshooting low yields.
Quantitative Data Summary
The optimal conditions are highly dependent on the specific substrates used. The following table provides typical starting points for optimization.
| Parameter | Recommended Range | Common Starting Point | Notes |
| Catalyst Loading | 0.1 - 5 mol% | 2 mol% | Higher loading may be needed for challenging substrates.[2] |
| Aryl Halide | 1.0 equiv | 1.0 equiv | Reactivity order: I > Br > Cl. Chlorides often require more active catalysts or harsher conditions.[1][13] |
| Boronic Acid/Ester | 1.1 - 1.5 equiv | 1.2 equiv | A slight excess helps drive the reaction to completion and compensates for potential decomposition.[2] |
| Base | 2.0 - 3.0 equiv | 2.0 equiv | K₃PO₄ or K₂CO₃ are common choices.[10][12] |
| Solvent Ratio | 3:1 to 5:1 (Organic:Water) | 4:1 Dioxane:H₂O | The solvent must be thoroughly degassed.[1][12] |
| Temperature | 80 - 110 °C | 100 °C | Higher temperatures can increase rate but also risk catalyst decomposition.[1] |
| Reaction Time | 1 - 24 hours | 16 hours | Monitor progress by TLC or LC-MS to determine the optimal time.[1][2] |
Key Experimental Protocol
This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction using Pd(dppf)Cl₂.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, degassed)
-
Oven-dried Schlenk flask or reaction vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure a fully inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (2 mol%).
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) to achieve the desired concentration (typically 0.1-0.5 M).
-
Heating and Monitoring: Place the sealed flask in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress at regular intervals (e.g., 2h, 6h, 16h) by taking aliquots (under inert conditions) and analyzing them by TLC or LC-MS.[1]
-
Work-up:
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue using an appropriate technique, such as flash column chromatography, to isolate the desired product.
Visualizations
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Diagram: Problem-Cause-Solution Relationship
Caption: Common issues, their causes, and potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Palladium Black Formation in dppf-Catalyzed Reactions
Welcome to the Technical Support Center for dppf-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experiments, with a specific focus on preventing the formation of palladium black.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is its formation a problem in my reaction?
Palladium black is a finely divided, amorphous form of elemental palladium that precipitates from the reaction mixture. Its formation is a strong indicator of catalyst decomposition.[1] When your active palladium catalyst aggregates into palladium black, it is no longer soluble and available to participate in the catalytic cycle, leading to a stalled or sluggish reaction and consequently, low product yields.[1][2]
Q2: What are the primary causes of palladium black formation in dppf-catalyzed reactions?
The formation of palladium black typically stems from the instability of the active Pd(0) species. Key contributing factors include:
-
Oxygen Sensitivity: Trace amounts of oxygen can oxidize the active Pd(0) catalyst and/or the dppf ligand. Phosphine ligands like dppf are susceptible to oxidation to phosphine oxides, which alters the ligand-to-metal ratio and reduces the catalyst's stability.[2][3]
-
Ligand Dissociation: The dppf ligand can dissociate from the palladium center, leaving behind "naked" Pd(0) atoms that are prone to aggregation.[1] This is a common deactivation pathway.
-
High Temperatures: Elevated reaction temperatures can accelerate the rate of catalyst decomposition and ligand dissociation, promoting the formation of palladium black.[1]
-
Inadequate Mixing: Poor stirring can lead to localized high concentrations of reagents, which may contribute to catalyst decomposition.
-
Sub-optimal Ligand-to-Metal Ratio: An insufficient amount of the dppf ligand can leave the palladium center coordinatively unsaturated and thus more susceptible to aggregation.[1]
-
Solvent Effects: The choice of solvent is critical as it influences the solubility, stability, and kinetics of the catalytic species.[1] Some polar aprotic solvents may even displace ligands from the palladium complex.[1]
Q3: How can I visually identify palladium black formation?
A clear sign of palladium black formation is a change in the appearance of your reaction mixture. The solution will typically turn from a homogeneous, often yellowish or brownish color, to a black or dark grey suspension with visible black precipitates.[1][2]
Troubleshooting Guides
Issue 1: My reaction has turned black and appears to have stalled.
This is a classic sign of palladium black formation. Here is a step-by-step guide to troubleshoot this issue:
-
Confirm the Problem: Observe the reaction mixture for a black precipitate. If present, it's highly likely your catalyst has decomposed.
-
Review Your Experimental Setup:
-
Inert Atmosphere: Did you rigorously degas your solvents and reaction vessel? Was the reaction maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout?
-
Reagent Purity: Are your solvents anhydrous and peroxide-free? Are the starting materials and base of high purity?
-
-
Optimize Reaction Parameters:
-
Temperature: Consider running the reaction at a lower temperature. While this may require longer reaction times, it can significantly reduce the rate of catalyst decomposition.[1]
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.2:1) can sometimes help stabilize the catalyst. However, a large excess of ligand may inhibit the reaction.[1]
-
Catalyst Loading: In some cases, lowering the palladium concentration can disfavor the aggregation pathway.[1]
-
Decision Tree for Troubleshooting Palladium Black Formation
This flowchart provides a logical workflow to diagnose and resolve the issue of palladium black formation.
Data Presentation
The stability of the dppf-palladium catalyst is influenced by several factors. The following tables summarize the impact of solvent and temperature on the outcome of Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Solvent | Dielectric Constant (ε) | Yield of Coupling at Chloride (%) | Yield of Coupling at Triflate (%) |
| Toluene | 2.4 | 95 | n.d. |
| THF | 7.5 | 94 | n.d. |
| iPrOH | 20.2 | 94 | n.d. |
| Acetone | 21.0 | 83 | 2 |
| EtOH | 25.3 | 71 | n.d. |
| MeOH | 33.0 | 55 | 2 |
| CH3CN | 36.6 | 0 | 81 |
| DMF | 38.2 | 9 | 45 |
| DMSO | 47.2 | 1 | 61 |
*n.d. = not detected. Data adapted from a study on the chemoselectivity of Suzuki-Miyaura couplings, highlighting the significant influence of the solvent on reaction outcomes.[4] Nonpolar solvents generally favor the desired coupling at the chloride position.
Table 2: Influence of Temperature on Suzuki-Miyaura Coupling of 4-Bromoanisole
| Temperature (°C) | Conversion of 4-Bromoanisole (%) |
| 50 | 93.2 |
| 60 | >95 |
| 75 | ~94 |
*Data suggests that for this specific reaction, increasing the temperature beyond 60°C did not lead to a significant improvement in conversion and might increase the risk of catalyst decomposition.[5]
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Coupling Using [Pd(dppf)Cl₂] with Minimal Palladium Black Formation
This protocol is designed to minimize the risk of catalyst decomposition by employing rigorous inert atmosphere techniques.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1, 5 mL)
-
Oven-dried Schlenk flask or round-bottom flask with a rubber septum
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a Schlenk line or balloon setup
-
Syringes and needles
Procedure:
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar in a Schlenk flask and dry it in an oven at >100 °C overnight.
-
Allow the flask to cool to room temperature under a stream of inert gas.
-
Alternatively, flame-dry the flask under vacuum and backfill with inert gas (repeat 3 times).
-
-
Degassing the Solvent:
-
The chosen solvent mixture should be rigorously degassed prior to use. The freeze-pump-thaw method is highly effective:
-
Place the solvent in a separate Schlenk flask and freeze it using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Close the flask to the vacuum and allow the solvent to thaw. You will see gas bubbles evolving from the solvent.
-
Repeat this cycle at least three times.
-
-
Alternatively, sparge the solvent with an inert gas for 30-60 minutes.
-
-
Reaction Assembly (under inert atmosphere):
-
To the oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precatalyst, [Pd(dppf)Cl₂] (0.02 mmol).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Using a degassed syringe, add the degassed solvent (5 mL) to the flask.
-
-
Reaction Execution:
-
Place the sealed flask in a pre-heated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with a standard aqueous work-up and extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Visualizations
The dppf-Palladium Catalytic Cycle and Deactivation Pathway
The following diagram illustrates the key steps in a dppf-catalyzed Suzuki-Miyaura coupling and the competing pathway that leads to the formation of inactive palladium black.
This guide provides a foundational understanding of the causes of palladium black formation and practical steps for its prevention. Successful cross-coupling reactions rely on careful experimental technique and a thorough understanding of the reaction mechanism.
References
Technical Support Center: 1,1′-Bis(phenylphosphino)ferrocene (dppf) in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use and degradation of 1,1′-Bis(phenylphosphino)ferrocene (dppf), a common ligand in catalysis, particularly for palladium-catalyzed cross-coupling reactions. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dppf) and what are its common applications?
A1: this compound, commonly abbreviated as dppf, is an organophosphorus compound featuring a ferrocene backbone with two diphenylphosphino groups. It is widely used as a bidentate ligand in homogeneous catalysis. Its most common application is in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Sonogashira couplings, which are crucial for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.[1]
Q2: How stable is dppf to air and moisture?
A2: Dppf is generally considered to be relatively air-stable compared to other phosphine ligands. However, like most phosphines, it can be susceptible to oxidation over time, especially when exposed to air and moisture for prolonged periods.[2] This oxidation can lead to the formation of dppf monoxide (dppfO) and dppf dioxide (dppfO₂), which can affect its performance as a ligand. For long-term storage, it is recommended to keep dppf under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. The palladium complex, [Pd(dppf)Cl₂], is also commercially available and is generally considered to be an air-stable solid.
Q3: What are the primary degradation products of dppf under reaction conditions?
A3: The primary degradation products of dppf under typical reaction conditions are dppf monoxide (dppfO) and dppf dioxide (dppfO₂). This oxidation is often facilitated by the presence of oxygen, oxidizing agents, or even certain reaction conditions in the presence of a base. The formation of these oxides can impact the catalytic activity of the system.
Q4: Can the oxidation of dppf be beneficial for a reaction?
A4: Interestingly, in some cases, the in situ formation of dppf monoxide (dppfO) has been shown to be beneficial, particularly in the transmetalation step of the Suzuki-Miyaura coupling reaction. DppfO-ligated arylpalladium(II) complexes can exhibit enhanced reactivity in this key step. However, uncontrolled or excessive oxidation to dppfO₂ is generally detrimental to catalytic activity.
Q5: What is the typical melting/decomposition temperature of dppf?
A5: The melting point of dppf is in the range of 181-183 °C, and it may decompose at or near this temperature.[2][3] The thermal stability of dppf and its complexes is an important consideration, especially for reactions conducted at high temperatures.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Symptom: The reaction shows low conversion of starting materials to the desired product.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and dppf are of high purity and have been stored correctly under an inert atmosphere. Consider using a fresh batch of reagents. If using a Pd(II) precatalyst, ensure that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species. |
| Ligand Degradation | Dppf may have oxidized to dppfO or dppfO₂. Analyze a sample of the dppf ligand and the reaction mixture by ³¹P NMR to check for the presence of phosphine oxides (see Experimental Protocol 1). If degradation is confirmed, use fresh, high-purity dppf and ensure rigorous exclusion of air from the reaction. |
| Inappropriate Reaction Conditions | The choice of base, solvent, and temperature is critical. A systematic screening of these parameters may be necessary to find the optimal conditions for your specific substrates. Some bases can promote ligand degradation, so a weaker base or different base type might be beneficial. |
| Substrate-Specific Issues | Some substrates, particularly certain heteroaryl halides, can lead to the formation of inactive catalyst species. For example, with nickel catalysts, α-halo-N-heterocycles can form stable, inactive dimeric nickel complexes with dppf.[4][5] In such cases, a different ligand or catalyst system may be required. |
Issue 2: Reaction Mixture Turns Black
Symptom: The reaction mixture turns from its initial color (often reddish-orange or yellow) to a dark brown or black suspension.
| Potential Cause | Troubleshooting Step |
| Palladium Black Formation | The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and deactivation. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio. |
| 1. Lower the Reaction Temperature: High temperatures can accelerate the decomposition of the catalytic complex. Try running the reaction at a lower temperature. | |
| 2. Rigorous Degassing: Ensure that the solvent and the reaction vessel are thoroughly degassed to remove any dissolved oxygen. | |
| 3. Adjust Ligand-to-Metal Ratio: An insufficient amount of dppf can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the ligand may help to stabilize the catalytic species. | |
| Normal Color Change | It is important to note that for some reactions catalyzed by Pd(dppf)Cl₂, a color change to black can be normal and does not necessarily indicate complete catalyst deactivation. It is advisable to monitor the reaction progress by techniques like TLC, GC, or LC-MS to confirm if the reaction has stalled. |
Data Presentation
Table 1: ³¹P NMR Chemical Shifts of dppf and its Common Oxidation Products
| Compound | Structure | Typical ³¹P NMR Chemical Shift (δ, ppm) |
| dppf | Fe(C₅H₄PPh₂)₂ | -16 to -18 |
| dppf Monoxide (dppfO) | Fe(C₅H₄PPh₂)(C₅H₄P(O)Ph₂) | ~23 and ~-17 (two signals) |
| dppf Dioxide (dppfO₂) | Fe(C₅H₄P(O)Ph₂)₂ | ~28 to ~30 |
Note: Chemical shifts can vary slightly depending on the solvent and other components in the solution.
Experimental Protocols
Protocol 1: Monitoring dppf Degradation by ³¹P NMR Spectroscopy
Objective: To identify and quantify the presence of dppf and its oxidation products (dppfO, dppfO₂) in a sample or reaction mixture.
Methodology:
-
Sample Preparation:
-
For a solid sample of dppf, dissolve approximately 5-10 mg in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
For a reaction mixture, carefully take an aliquot (e.g., 0.1 mL) and dilute it with a deuterated solvent. If the reaction contains paramagnetic species, it may be necessary to filter the sample through a small plug of silica gel or celite to remove them before analysis, as they can broaden the NMR signals.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (e.g., 5-10 seconds) to ensure accurate integration if quantification is desired.
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
-
Data Analysis:
-
Identify the signals corresponding to dppf (typically a sharp singlet around -16 to -18 ppm).
-
Look for the appearance of new signals that may correspond to dppfO (two signals, one around 23 ppm and another near the dppf signal) and dppfO₂ (a singlet around 28-30 ppm).
-
Integrate the respective signals to determine the relative amounts of each species.
-
Visualizations
Caption: Oxidation pathway of dppf to its monoxide and dioxide forms.
Caption: Troubleshooting workflow for low-yield dppf-catalyzed reactions.
Caption: Experimental workflow for analyzing dppf degradation by ³¹P NMR.
References
- 1. 31P NMR spectroscopy – Franz Research Group [franz.faculty.ucdavis.edu]
- 2. Cu(dppf) complexes can be synthesized from Cu-exchanged solids and enable a quantification of the Cu-accessibility by 31 P MAS NMR spectroscopy - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00147H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Pd/dppf Catalyzed Reactions
Welcome to the technical support center for Palladium/1,1'-Bis(diphenylphosphino)ferrocene (Pd/dppf) catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing reaction conditions, with a specific focus on the critical roles of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in Pd/dppf catalyzed reactions?
A1: The base plays several crucial roles in the catalytic cycle. Its primary function is often to facilitate the transmetalation step in reactions like Suzuki-Miyaura coupling or to enable the deprotonation of a nucleophile in Buchwald-Hartwig amination. The choice and strength of the base can significantly impact reaction rates and outcomes.[1][2] In some systems, the base is also involved in the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[3][4]
Q2: How does the choice of solvent affect the outcome of a Pd/dppf catalyzed reaction?
A2: The solvent is critical as it influences the solubility of reactants, reagents, and catalytic species.[5][6] It can affect catalyst stability, reaction kinetics, and even selectivity.[7][8] For instance, polar aprotic solvents like DMF or dioxane are commonly used, but nonpolar solvents like toluene may be preferable for certain substrates.[2][9] The solvent can also coordinate with the palladium center, influencing the rates of key steps like oxidative addition and reductive elimination.[5]
Q3: My Pd(II) precatalyst (e.g., Pd(dppf)Cl₂) is not initiating the reaction. What could be the issue?
A3: The active catalyst in these cross-coupling reactions is typically a Pd(0) complex. Pd(II) precatalysts must be reduced in-situ to begin the catalytic cycle.[10] If the reaction fails to start, the reduction may be inefficient. The combination of base and solvent can play a significant role in this reduction process.[3] In some cases, additives or a different solvent system might be required to facilitate the generation of the active Pd(0) species.[11]
Q4: Can the base be too strong or too weak?
A4: Yes, the basicity must be carefully matched to the substrates and reaction type. A base that is too strong, like sodium tert-butoxide (NaOtBu), can cause decomposition of sensitive functional groups on the starting materials or products.[2] Conversely, a base that is too weak may not be sufficient to promote the desired catalytic step, leading to low or no conversion. Screening a range of bases with different pKa values is often a necessary optimization step.[1]
Q5: Should I use an inorganic or organic base?
A5: Both inorganic (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and organic (e.g., DBU, Et₃N) bases are used in Pd/dppf catalyzed reactions.[12] The choice depends on factors like solubility and substrate compatibility. Inorganic bases are very common, but their heterogeneity can sometimes complicate kinetics.[13] Soluble organic bases can offer more homogeneous reaction conditions, but they can also act as ligands, potentially inhibiting the catalyst.[13]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low conversion is a common problem that can often be traced back to sub-optimal base and/or solvent selection.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is rigorously maintained under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate both the Pd(0) catalyst and the dppf ligand.[6][10]
-
Reagent Purity: Use high-purity, anhydrous solvents and bases. Trace amounts of water or other impurities can act as catalyst poisons.[10][14]
Troubleshooting Steps:
-
Evaluate the Base: The strength, solubility, and nature of the base are critical. If you are seeing low yield, consider screening a panel of bases.
-
Evaluate the Solvent: The solvent dictates the solubility of all components and the stability of the catalyst. A solvent screen is highly recommended if the initial choice is ineffective.
-
Check Temperature: Pd/dppf reactions often require elevated temperatures. A modest increase in temperature may improve a sluggish reaction, but be aware that excessively high temperatures can lead to catalyst decomposition (palladium black formation).[6]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
The formation of byproducts reduces the yield of the desired product and complicates purification.
Troubleshooting Steps:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen.[1] Ensure the reaction mixture is thoroughly degassed and a strict inert atmosphere is maintained. The choice of base and solvent can also influence the relative rates of cross-coupling versus homocoupling.
-
Dehalogenation/Protodeboronation (in Suzuki Couplings): This can be a competing pathway, particularly with electron-rich aryl halides or unstable boronic acids.[6] The source of the proton can be trace water or the solvent itself.
-
Solvent Choice: Using a rigorously dried, aprotic solvent can minimize this side reaction.
-
Base Selection: The choice of base can sometimes suppress dehalogenation. Screening different bases may be necessary.[1] In Suzuki reactions, protodeboronation can occur in the presence of water and a strong base.[10]
-
Data Presentation: Base and Solvent Screening
Systematic screening is the most effective way to optimize reaction conditions. Below are example tables illustrating how to structure screening results.
Table 1: Example of Base Screening for a Suzuki-Miyaura Coupling Reaction: 4-bromotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (2 mol%), Solvent (5 mL), 100 °C, 12 h.
| Entry | Base (2.0 equiv) | Solvent | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 85 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 92 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 95 |
| 4 | NaOtBu | Dioxane | 65 |
| 5 | Et₃N | Dioxane | <5 |
Table 2: Example of Solvent Screening for a Buchwald-Hartwig Amination Reaction: 4-chloroanisole (1.0 mmol), Aniline (1.2 mmol), Pd₂(dba)₃ (1 mol%), dppf (2.2 mol%), NaOtBu (1.4 equiv), 100 °C, 16 h.
| Entry | Solvent (4 mL) | Yield (%) |
| 1 | Toluene | 91 |
| 2 | 1,4-Dioxane | 88 |
| 3 | THF | 75 |
| 4 | DMF | 45 |
| 5 | Acetonitrile | <5 |
Note: Chlorinated solvents and pyridine should generally be avoided as they can inhibit the palladium catalyst.[2]
Experimental Protocols
General Protocol for Parallel Screening of Bases and Solvents
This protocol outlines a method for efficiently screening different bases and solvents to optimize a Pd/dppf catalyzed cross-coupling reaction.
Preparation:
-
To an array of oven-dried reaction vials equipped with stir bars, add the limiting electrophile (e.g., aryl halide, 1.0 equiv) and the coupling partner (e.g., boronic acid or amine, 1.1–1.5 equiv).
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂) and the dppf ligand in an appropriate solvent. Alternatively, add the solid catalyst components directly to each vial.
-
Weigh out the different solid bases to be screened into their respective vials. For liquid bases, prepare stock solutions.
Reaction Setup:
-
To each vial, add the palladium precursor (e.g., 2 mol %) and the dppf ligand (e.g., 2.2-4 mol %).
-
Add the designated base (e.g., 2.0–3.0 equiv).
-
Add the designated solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Seal the vials with caps containing a PTFE septum.
Execution and Monitoring:
-
Remove the vials from the glovebox. If not prepared in a glovebox, degas each vial by bubbling an inert gas through the solution for 5–10 minutes or by using three freeze-pump-thaw cycles.[1]
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 4, 12, 24 hours) by taking small aliquots for analysis by TLC, GC, or LC-MS.
Work-up and Analysis:
-
Once the reactions are complete, cool the vials to room temperature.
-
Quench the reactions by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture to determine the conversion and yield for each set of conditions, allowing for direct comparison.
Visualizations
Caption: Simplified catalytic cycle for a Pd/dppf cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Pd/dppf catalyzed reactions.
Caption: Experimental workflow for parallel screening of bases and solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Technical Support Center: The Effect of Temperature on dppf Catalyst Stability and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of temperature on the stability and activity of catalysts containing the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. Understanding the thermal properties of these catalysts is crucial for optimizing reaction conditions, maximizing yields, and ensuring reproducible results in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving dppf catalysts at various temperatures.
| Issue | Possible Cause | Recommended Solutions |
| Low or no product yield at low to moderate temperatures (e.g., < 80 °C) | Insufficient thermal energy to overcome the activation energy of a key catalytic step (e.g., oxidative addition or reductive elimination). | Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress. Many cross-coupling reactions using dppf catalysts require heating to proceed at an appreciable rate.[1][2] |
| Reaction mixture turns black, and catalytic activity ceases. | This typically indicates the formation of palladium black, an inactive, agglomerated form of palladium metal, resulting from catalyst decomposition at elevated temperatures.[1][3] | - Lower the reaction temperature: High temperatures can accelerate catalyst decomposition. Find the minimum temperature required for efficient conversion. - Ensure proper ligand-to-metal ratio: An insufficient amount of the dppf ligand can leave the palladium center exposed and prone to aggregation. - Degas reagents and solvent thoroughly: Oxygen can promote the decomposition of the catalyst, a process that can be accelerated by heat. |
| Formation of significant side products (e.g., homocoupling, dehalogenation). | - High temperatures can sometimes favor side reactions. - Inefficient catalyst activation or decomposition can lead to alternative reaction pathways. | - Optimize temperature: A lower temperature may improve selectivity, even if it requires a longer reaction time. - Ensure a well-defined active catalyst: Use of a reliable precatalyst or ensuring complete reduction of a Pd(II) source to the active Pd(0) species can minimize side reactions that may be favored at higher temperatures. |
| Inconsistent reaction rates or yields at the same nominal temperature. | - Poor heat transfer within the reaction vessel, leading to localized "hot spots." - Inaccurate temperature monitoring. | - Ensure vigorous stirring: This promotes even heat distribution throughout the reaction mixture. - Calibrate temperature probes: Use a calibrated thermometer or thermocouple to ensure accurate temperature readings. |
Frequently Asked Questions (FAQs)
Stability
Q1: What is the general thermal stability of dppf-based palladium catalysts?
A1: The dppf ligand itself has a melting point of 181-183 °C. The commonly used precatalyst, [Pd(dppf)Cl₂], is a red solid with a melting point in the range of 266-283 °C, indicating good thermal stability of the complex itself.[4][5] However, the active catalytic species formed in situ is typically less stable, especially at elevated temperatures in solution, where it can decompose to form inactive palladium black.[3]
Q2: What are the primary signs of thermal decomposition of a dppf catalyst during a reaction?
A2: The most common visual indicator of thermal decomposition is the formation of a black precipitate, known as palladium black.[1][3] This is often accompanied by a cessation or significant slowing of the catalytic reaction.
Q3: How does temperature influence the stability of the dppf ligand itself?
A3: While the dppf ligand is thermally stable up to its melting point, prolonged exposure to very high temperatures in solution, especially in the presence of reactive species, could potentially lead to degradation, although this is less common than the decomposition of the palladium complex.
Activity
Q4: How does increasing the temperature generally affect the activity of a dppf catalyst?
A4: In general, increasing the reaction temperature increases the rate of the catalytic reaction, as it provides the necessary activation energy for the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). However, this is a balancing act, as excessively high temperatures can lead to catalyst deactivation. For instance, in a Mizoroki-Heck reaction using a ferrocenylimine palladium catalyst, increasing the temperature from 80 °C to 110 °C significantly increased the conversion, but further increases to 140 °C showed no significant improvement.[6]
Q5: Is there an optimal temperature range for reactions using dppf catalysts?
A5: The optimal temperature is highly dependent on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), the substrates being used, and the solvent. A common temperature range for many dppf-catalyzed reactions is between 80 °C and 120 °C.[1] For example, a Mizoroki-Heck reaction with a related catalyst showed optimal performance at 110 °C.[6] It is always recommended to perform temperature screening for a new reaction to find the best balance between reaction rate and catalyst stability.
Q6: Can high temperatures affect the turnover number (TON) and turnover frequency (TOF) of my reaction?
A6: Yes. Initially, increasing the temperature will likely increase the turnover frequency (TOF) as the reaction rate increases. However, if the temperature is too high and causes catalyst decomposition, the overall turnover number (TON) for the reaction will decrease because the catalyst will become inactive before all the substrate is converted.
Quantitative Data Summary
The following tables summarize available quantitative data on the effect of temperature on dppf and related catalysts.
Table 1: Effect of Temperature on Conversion in a Mizoroki-Heck Reaction
Reaction: Iodobenzene with styrene catalyzed by a ferrocenylimine palladium(II) complex.
| Temperature (°C) | Conversion (%) |
| 80 | ~25-50 |
| 90 | ~50-70 |
| 100 | ~70-75 |
| 110 | 91-100 |
| 120 | 95-100 |
| 130 | 95-100 |
| 140 | 95-100 |
(Data adapted from a study on related ferrocenyl catalysts)[6]
Table 2: Thermal Properties of dppf and a Common Precatalyst
| Compound | Property | Value (°C) |
| dppf | Melting Point | 181-183 |
| [Pd(dppf)Cl₂] | Melting Point | 266-283 |
Experimental Protocols
Protocol 1: Determination of Optimal Reaction Temperature
This protocol outlines a general procedure for screening the optimal temperature for a dppf-catalyzed cross-coupling reaction.
Objective: To identify the temperature that provides the best balance between reaction rate and catalyst stability for a given reaction.
Materials:
-
Aryl halide (or triflate)
-
Coupling partner (e.g., boronic acid, amine)
-
[Pd(dppf)Cl₂] or another suitable palladium precatalyst and dppf ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)
-
Reaction vials suitable for heating
-
Heating block or oil bath with a temperature controller
-
Analytical instrument for monitoring reaction progress (e.g., GC, LC-MS, NMR)
Procedure:
-
Set up a parallel array of reaction vials, each containing a stir bar.
-
To each vial, add the aryl halide (1.0 equiv), coupling partner (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
In a separate vessel, prepare a stock solution of the palladium precatalyst and dppf ligand (if not using a pre-formed complex) in the reaction solvent.
-
Add the catalyst solution to each reaction vial under an inert atmosphere. The catalyst loading should be consistent across all reactions (e.g., 1-5 mol%).
-
Seal the vials and place them in a pre-heated heating block or oil bath at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitor the reactions at regular time intervals by taking small aliquots and analyzing them by GC, LC-MS, or NMR to determine the conversion to the product.
-
Plot the conversion versus time for each temperature to determine the initial reaction rates.
-
The optimal temperature is the one that gives a high reaction rate with minimal formation of decomposition products (e.g., palladium black).
Protocol 2: Assessing Catalyst Thermal Stability by ³¹P NMR Spectroscopy
This protocol describes how to monitor the thermal stability of a dppf-palladium complex using ³¹P NMR spectroscopy.
Objective: To observe the degradation of the dppf ligand or its palladium complex as a function of temperature and time.
Materials:
-
[Pd(dppf)Cl₂] or a similar dppf-palladium complex
-
High-boiling deuterated solvent (e.g., toluene-d₈, DMSO-d₆)
-
NMR tubes suitable for high-temperature experiments
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Prepare a solution of the dppf-palladium complex in the chosen deuterated solvent in an NMR tube.
-
Acquire a ³¹P NMR spectrum at room temperature to serve as a baseline (t=0). The signal for [Pd(dppf)Cl₂] should be a sharp singlet.
-
Heat the NMR sample to a desired temperature (e.g., 100 °C) in the NMR spectrometer.
-
Acquire ³¹P NMR spectra at regular intervals (e.g., every 30 minutes) while maintaining the elevated temperature.
-
Monitor for changes in the ³¹P NMR spectrum. The appearance of new signals, particularly a signal corresponding to free dppf or dppf oxide, or a decrease in the intensity of the starting complex signal, indicates decomposition.
-
Repeat the experiment at different temperatures to assess the temperature dependence of the decomposition rate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]
- 5. 1,1 -Bis(diphenylphosphino)ferrocene dichloropalladium(II) 72287-26-4 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
Navigating DPPF Ligand Solubility: A Technical Support Guide for Researchers
Technical Support Center
For researchers, scientists, and drug development professionals utilizing 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) in their synthetic endeavors, its solubility in specific reaction media can be a critical parameter influencing reaction success. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide: DPPF Solubility Issues
Problem: My DPPF ligand or its palladium complex is not dissolving in the reaction solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: While DPPF is soluble in many common organic solvents, its solubility can vary significantly.[1] For instance, it is generally soluble in chloroform, dichloromethane, alcohol, and pentane.[1] For pre-formed palladium complexes like [Pd(dppf)Cl₂], dichloromethane is a commonly used solvent. If you are experiencing solubility issues, consider switching to a more appropriate solvent based on the qualitative solubility data provided in Table 1. For some palladium complexes of DPPF-related ligands, polar aprotic solvents like DMSO, DMF, or acetonitrile have been found to be effective when solubility in ethers (like THF) or chlorinated solvents (like DCM) is poor.
-
Low Temperature: The solubility of solids in organic solvents generally increases with temperature. If the ligand or catalyst is not dissolving at room temperature, gentle heating of the solvent before adding other reagents may improve solubility. However, be mindful of the thermal stability of your reactants and the solvent's boiling point.
-
Presence of Insoluble Reagents: The use of sparingly soluble bases, such as potassium carbonate (K₂CO₃) in solvents like DMF, can lead to a heterogeneous reaction mixture. While the reaction may still proceed, the presence of undissolved solids can sometimes hinder the dissolution of the DPPF ligand or its complex. Ensure vigorous stirring to maximize the interaction between all components.
Problem: My DPPF-based catalyst appears to precipitate out of the solution during the reaction.
Possible Causes & Solutions:
-
Formation of Insoluble Catalyst Species: In some cases, the active catalytic species or an inactive form of the catalyst may have lower solubility in the reaction medium than the initial pre-catalyst. For instance, in certain nickel-catalyzed Suzuki-Miyaura reactions, a dppf-nickel complex was observed to precipitate, leading to catalyst deactivation. If you observe precipitation, it may be necessary to screen different solvents or co-solvents to maintain the catalyst's solubility throughout the reaction.
-
Reaction with Other Components: Interactions with other reagents, such as certain bases or additives, could potentially lead to the formation of less soluble complexes. If you suspect this is the case, consider altering the base or other additives, or changing the order of addition of your reagents.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended solvents for DPPF and its common palladium complexes?
A1: DPPF is soluble in a range of common organic solvents.[1] Qualitative solubility information is summarized in the table below. For the widely used pre-catalyst [Pd(dppf)Cl₂], dichloromethane is a frequently recommended solvent.
Q2: Is there any quantitative data available for the solubility of DPPF?
Q3: Can the choice of base affect the solubility of the DPPF catalyst?
A3: Yes, indirectly. While the base may not directly react with the DPPF ligand itself, using a base with low solubility in the chosen solvent (e.g., potassium carbonate in DMF) will result in a heterogeneous mixture. This can physically impede the dissolution of other components. In some cases, a soluble organic base or a different inorganic base with better solubility might be beneficial if catalyst dissolution is a major concern.
Q4: My Suzuki-Miyaura reaction with a DPPF-based catalyst is sluggish. Could this be a solubility issue?
A4: Sluggish reactions can have multiple causes, but catalyst insolubility is a potential factor. If the catalyst is not fully dissolved, the concentration of the active catalytic species in the solution will be low, leading to a slower reaction rate. Ensure your reaction mixture is well-stirred and consider if a different solvent system could improve catalyst solubility. The large bite angle of the DPPF ligand is often considered advantageous in Suzuki-Miyaura couplings.
Q5: Are there any known issues with DPPF solubility in Buchwald-Hartwig aminations?
A5: While specific widespread issues regarding DPPF solubility in Buchwald-Hartwig reactions are not prominently documented in the provided search results, the general principles of solvent and base selection apply. Toluene and dioxane are common solvents for these reactions. The choice of a strong, yet soluble, base like sodium tert-butoxide is also common, which may present a different solubility environment compared to heterogeneous bases.
Data Presentation
Table 1: Qualitative Solubility of DPPF and its Palladium Complexes in Common Organic Solvents
| Solvent | DPPF Ligand | [Pd(dppf)Cl₂] Complex | Notes |
| Dichloromethane (DCM) | Soluble[1] | Soluble | A common solvent for running reactions and for the preparation of the complex.[2] |
| Chloroform | Soluble[1] | Slightly Soluble | - |
| Toluene | Soluble | - | Often used in cross-coupling reactions. |
| Benzene | Soluble | - | - |
| Tetrahydrofuran (THF) | Soluble | - | A common ethereal solvent for cross-coupling. |
| Dioxane | Soluble | - | Another common ethereal solvent, often used in Suzuki reactions. |
| Dimethylformamide (DMF) | Soluble | - | A polar aprotic solvent where DPPF has been used in cyanation reactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | - | A highly polar aprotic solvent. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble[1] | Slightly Soluble (Methanol) | Use with caution as alcohols can be reactive in some cross-coupling reactions. |
| Pentane | Soluble[1] | - | - |
| Water | Insoluble[1] | Insoluble | - |
Note: This table is a summary of qualitative data. "Soluble" indicates that it is reported to dissolve, but the exact concentration is not specified. "-" indicates that no specific data was found in the search results.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with [Pd(dppf)Cl₂]
This protocol provides a general starting point. Solvent and base may need to be optimized for specific substrates, especially if solubility issues are observed.
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the [Pd(dppf)Cl₂] catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF). If solubility is a concern, consider a solvent mixture or a solvent in which all components are more readily soluble.
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (often elevated, e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting flowchart for DPPF ligand and catalyst solubility issues.
References
Technical Support Center: dppf-Mediated Coupling Reactions
Welcome to the technical support center for dppf-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
FAQs and Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, particularly focusing on substrate inhibition and related challenges that lead to low yields or reaction failure.
Question 1: My dppf-catalyzed reaction has stalled or resulted in a low yield. What is the likely cause?
Answer: Low conversion in dppf-mediated coupling reactions is a common issue that can often be attributed to substrate inhibition or catalyst deactivation.
-
Substrate Inhibition: In some cases, particularly with electron-rich amines or sterically demanding substrates in Buchwald-Hartwig aminations, one of the coupling partners can coordinate too strongly to the palladium center. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive or have significantly reduced reactivity, thereby inhibiting the catalytic cycle. Mechanistic studies have shown that product inhibition can also occur, where the desired product coordinates to the catalyst and slows the reaction rate.[1][2]
-
Catalyst Deactivation: The active Pd(0) catalyst can deactivate through several pathways. A primary route is the formation of inactive palladium black (Pd(0) clusters) due to insufficient ligand concentration or high temperatures.[1][3] Additionally, the dppf ligand itself can oxidize, which prevents it from coordinating to the palladium and leads to catalyst decomposition.[1][3]
To diagnose the issue, it is recommended to analyze the crude reaction mixture by LCMS or NMR to identify major byproducts, which can offer clues. For example, the formation of homocoupling products may point to issues with the catalytic cycle or the presence of oxygen.[3]
Question 2: How can I overcome substrate inhibition in my reaction?
Answer: The most effective and widely adopted strategy to mitigate substrate inhibition is slow addition of the substrate that is causing the inhibition. By adding the problematic substrate (often the amine in amination reactions or the boronic acid in Suzuki couplings) slowly over an extended period using a syringe pump, you can maintain a very low instantaneous concentration in the reaction mixture. This prevents the formation of inactive catalyst complexes and allows the catalytic cycle to proceed efficiently.[4][5][6]
Other strategies to consider include:
-
Modifying the Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can sometimes help stabilize the active catalyst and prevent the formation of off-cycle inhibitors.[3] However, an excessive amount of ligand can also inhibit the reaction by stabilizing unreactive complexes, so this should be optimized carefully.[7]
-
Lowering Reaction Temperature: While counterintuitive, lowering the temperature can sometimes disfavor the equilibrium that leads to the formation of the inhibitory complex, improving the overall turnover number.[8]
-
Screening Different Bases or Solvents: The choice of base and solvent can have a profound effect on the reaction outcome and may influence the stability of inhibitory species.[3][9]
Question 3: My reaction is clean but incomplete. I suspect catalyst deactivation. How can I prevent this?
Answer: Catalyst deactivation, often observed as the formation of palladium black, is a common reason for incomplete reactions.[1] Here are key strategies to prevent it:
-
Ensure an Inert Atmosphere: Pd(0) catalysts are highly sensitive to oxygen.[3] It is critical to thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen) and maintain a positive pressure of an inert gas throughout the reaction.[3]
-
Increase Ligand Concentration: An insufficient amount of the dppf ligand can leave the palladium center coordinatively unsaturated, leading to aggregation and the formation of palladium black.[3] Increasing the Pd:ligand ratio (e.g., to 1:1.5 or 1:2) can help maintain the stability of the active monomeric catalyst.[3]
-
Check Reagent Quality: Phosphine ligands like dppf can oxidize over time if not stored properly under an inert atmosphere.[3] Using old or improperly stored ligand can be detrimental. Similarly, ensure the base is anhydrous and freshly opened or dried before use.[3]
-
Optimize Temperature: Excessively high temperatures can accelerate catalyst decomposition pathways.[3][8] It is often beneficial to run the reaction at the lowest temperature that provides a reasonable rate.
Data Presentation
The following table summarizes a comparison of yields for a Suzuki-Miyaura coupling reaction under standard conditions versus a slow addition protocol, illustrating the effectiveness of this technique in overcoming inhibition.
| Entry | Coupling Partner A | Coupling Partner B | Conditions | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Standard Batch Addition | 45% |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Slow Addition of Boronic Acid | 92% |
Data are representative and compiled for illustrative purposes based on principles described in the literature.
Experimental Protocols
Protocol 1: General Procedure for dppf-Mediated Buchwald-Hartwig Amination
This protocol is a representative example for the coupling of an aryl chloride with an amine.
-
Preparation: To a dry Schlenk flask under a positive pressure of argon or nitrogen, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the dppf ligand (3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via cannula or syringe.
-
Reagent Addition: Stir the mixture at room temperature for 5-10 minutes. Then, add the aryl chloride (1.0 equivalent) followed by the amine (1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC, GC, or LCMS.
-
Workup: Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Slow Addition Procedure to Mitigate Substrate Inhibition
This protocol is adapted from the general procedure for cases where substrate inhibition is observed.
-
Preparation: To a dry Schlenk flask under a positive pressure of argon or nitrogen, add the palladium precatalyst, the dppf ligand, the base, and the non-inhibiting substrate (e.g., the aryl halide).
-
Solvent Addition: Add anhydrous, degassed solvent to the flask.
-
Inhibiting Substrate Preparation: In a separate flask, prepare a solution of the inhibiting substrate (e.g., the amine) in a small amount of the same anhydrous, degassed solvent.
-
Slow Addition: Heat the main reaction flask to the desired temperature. Using a syringe pump, add the solution of the inhibiting substrate to the reaction mixture over a period of several hours (e.g., 4-8 hours). A slow addition rate is crucial for maintaining a low concentration of the substrate.[4][5]
-
Reaction and Workup: After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by reaction monitoring. Follow the workup and purification steps as described in Protocol 1.
Visualizations
Catalytic Cycle and Inhibition Pathway
The following diagrams illustrate the key mechanistic steps in dppf-mediated coupling and how substrate inhibition disrupts the cycle.
Caption: Catalytic cycle of a dppf-mediated coupling and the off-cycle substrate inhibition pathway.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve common issues in dppf-mediated coupling reactions.
Caption: A logical troubleshooting workflow for dppf-mediated coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. newerainstruments.com [newerainstruments.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Catalyst Turnover in dppf Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the catalyst turnover number (TON) in dppf-based catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a reaction using a Pd/dppf system?
A typical starting point for catalyst loading is in the range of 1-2 mol% relative to the limiting reagent. For highly reactive substrates, the loading can often be decreased, while less reactive substrates may require a higher loading.[1]
Q2: How does the ligand-to-metal ratio affect the catalyst's performance?
The ratio of dppf to the palladium precursor is crucial. A 1:1 to 1.2:1 ratio is a common starting point. An excess of the ligand can sometimes inhibit the reaction by forming less active catalytic species.[2] It is recommended to screen different ratios to find the optimal conditions for your specific reaction.[3]
Q3: What are the common causes of low or no product yield?
Low or no product yield can stem from several factors, including an inactive palladium precursor, impurities in reagents or solvents, or suboptimal reaction conditions such as temperature and time.[2][4]
Q4: My reaction starts but then stalls. What could be the reason?
A stalled reaction often indicates catalyst deactivation. This can be caused by thermal decomposition at high temperatures, leading to the formation of inactive palladium black, or by substrate-related issues where the substrate itself poisons the catalyst.[2][3]
Q5: How can I prevent catalyst poisoning?
Proactive measures are the most effective way to prevent catalyst poisoning. This includes using high-purity reagents and solvents, thoroughly degassing all solvents and the reaction mixture to remove dissolved oxygen, and for highly sensitive reactions, working in an inert atmosphere glovebox.[4]
Troubleshooting Guides
Guide 1: Low Turnover Number (TON)
Issue: The calculated turnover number for the reaction is significantly lower than expected.
Troubleshooting Steps:
-
Verify Reagent and Solvent Purity: Impurities, especially water and oxygen, can deactivate the catalyst. Ensure all reagents are of high purity and solvents are anhydrous and deoxygenated.[2]
-
Optimize Catalyst Loading: While a lower catalyst loading is desirable for a higher TON, an insufficient amount may lead to incomplete conversion. Incrementally increase the catalyst loading to find the optimal concentration.[1]
-
Adjust Ligand-to-Metal Ratio: An incorrect dppf-to-palladium ratio can lead to the formation of less active species. Screen ratios between 1:1 and 4:1 to identify the most effective combination for your specific reaction.[3]
-
Evaluate Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition, while a temperature that is too low may result in a sluggish reaction. Optimize the temperature to balance reaction rate and catalyst stability.[2]
-
Select an Appropriate Base: The choice and amount of base can significantly impact the reaction. Screen a variety of bases (e.g., carbonates, phosphates, alkoxides) to find the one that provides the best results for your substrate.
-
Monitor for Palladium Black Formation: The appearance of a black precipitate is a sign of catalyst decomposition. If this occurs, consider lowering the reaction temperature or using a higher ligand concentration to stabilize the Pd(0) species.[3]
Guide 2: Catalyst Deactivation
Issue: The reaction proceeds initially but stops before completion, indicating catalyst deactivation.
Troubleshooting Steps:
-
Check for Oxygen Contamination: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand.[2]
-
Assess Substrate and Product Stability: The starting material or the product may be unstable under the reaction conditions, leading to byproducts that can poison the catalyst. Analyze the reaction mixture for signs of degradation.
-
Consider Product Inhibition: The reaction product may coordinate to the palladium center and inhibit further catalytic cycles. If possible, try to remove the product as it forms.
-
Investigate Ligand Degradation: Phosphine ligands like dppf can be susceptible to oxidation. Ensure the ligand has been stored properly under an inert atmosphere.[5]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition pathways.[5] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Quantitative Data
Disclaimer: The following tables provide representative data illustrating the general trends observed when varying reaction parameters. Actual results will be specific to the substrates and precise conditions used.
Table 1: Effect of Catalyst Loading on Turnover Number (TON)
| Catalyst Loading (mol%) | TON |
| 2.0 | 47 |
| 1.0 | 92 |
| 0.5 | 176 |
| 0.1 | 750 |
| 0.05 | 1200 |
Data is illustrative and based on trends where lower catalyst loading, assuming high conversion, leads to a higher turnover number.[1]
Table 2: Effect of Ligand-to-Metal Ratio on Reaction Yield
| Pd:dppf Ratio | Yield (%) |
| 1:0.5 | 65 |
| 1:1 | 95 |
| 1:1.5 | 92 |
| 1:2 | 85 |
Data is illustrative. An optimal ligand-to-metal ratio is critical; too little or too much ligand can be detrimental.[2][3]
Table 3: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Time (h) | Yield (%) |
| 60 | 24 | 75 |
| 80 | 12 | 98 |
| 100 | 8 | 97 |
| 120 | 6 | 85 (decomposition observed) |
Data is illustrative. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition.[2][5]
Table 4: Comparison of Solvents on a Suzuki-Miyaura Coupling
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 85 |
| Dioxane | 2.2 | 92 |
| THF | 7.6 | 88 |
| DMF | 36.7 | 95 |
Data is illustrative. The choice of solvent can significantly impact catalyst solubility, stability, and reactivity.
Table 5: Effect of Different Bases on a Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid | Yield (%) |
| K3PO4 | 12.3 | 95 |
| K2CO3 | 10.3 | 98 |
| Cs2CO3 | 10.3 | 96 |
| Et3N | 10.7 | 70 |
Data is illustrative. The base plays a critical role in the catalytic cycle, and its strength and nature should be optimized for the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, and base.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC/MS, LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimizing Catalyst Turnover Number
-
Establish a Baseline: Run the reaction using the general protocol with a standard catalyst loading (e.g., 1 mol%). Calculate the initial TON.
-
Screen Catalyst Loading: Set up a series of parallel reactions varying the catalyst loading (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%, 0.01 mol%). Maintain all other parameters constant. Monitor each reaction for completion and calculate the TON for each loading.
-
Optimize Ligand-to-Metal Ratio: Using the optimal catalyst loading from the previous step, screen different Pd:dppf ratios (e.g., 1:1, 1:1.2, 1:1.5).
-
Screen Solvents: Evaluate a range of anhydrous, degassed solvents (e.g., toluene, dioxane, THF, DMF) to determine the solvent that provides the highest TON.
-
Screen Bases: Test various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK) to identify the most effective one for your system.
-
Optimize Temperature: For the best combination of the above parameters, perform a temperature optimization study (e.g., 60 °C, 80 °C, 100 °C) to find the ideal balance between reaction rate and catalyst stability.
-
Confirmation Run: Perform a final reaction using the fully optimized conditions to confirm the improved turnover number.
Visualizations
Caption: General experimental workflow for optimizing catalyst turnover number.
Caption: Troubleshooting decision tree for low product yield in dppf systems.
Caption: Simplified catalytic cycle for a Pd/dppf catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. journal.bcrec.id [journal.bcrec.id]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Buchwald-Hartwig Amination with dppf Ligand
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Buchwald-Hartwig amination reactions using 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with dppf is resulting in low to no yield. What are the common causes?
Low or no conversion in a Buchwald-Hartwig amination using dppf can stem from several factors. The most common areas to investigate are the quality and activity of the catalyst, the choice of base and solvent, the purity of the reagents, and the reaction setup itself. Key culprits often include an inactive palladium catalyst, an inappropriate base for the specific substrates, impurities in the starting materials, or the presence of oxygen or moisture in the reaction.[1]
Q2: How can I determine if my palladium catalyst is the problem?
An inactive catalyst is a frequent reason for reaction failure. The active Pd(0) species is sensitive to air and moisture.[2] To troubleshoot, ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[2] Using a pre-catalyst, such as [Pd(dppf)Cl2], can be more reliable than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)2. If you suspect catalyst deactivation, it is advisable to use a fresh batch of the palladium precursor and the dppf ligand.
Q3: What are the key considerations for selecting a base for a dppf-mediated Buchwald-Hartwig reaction?
The choice of base is critical and highly dependent on the substrates being coupled. Strong, non-nucleophilic bases are commonly used. Sodium tert-butoxide (NaOtBu) often leads to high reaction rates but may not be compatible with base-sensitive functional groups on your substrates. For more sensitive substrates, weaker inorganic bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be effective alternatives, although they may require higher reaction temperatures to achieve good conversion. The solubility of the base is also an important factor to consider.
Q4: Can the solvent choice impact the success of my reaction?
Absolutely. The solvent plays a crucial role in dissolving the reactants, catalyst, and base. Aprotic solvents are generally preferred for Buchwald-Hartwig aminations. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents.[2][3] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation. Some solvents to avoid include chlorinated solvents and acetonitrile, as they can inhibit the palladium catalyst.
Q5: I am observing side products in my reaction. What are the likely causes and how can I minimize them?
Side product formation can arise from several issues. One common side reaction is the hydrodehalogenation of the aryl halide. This can be more prevalent with electron-rich aryl halides. Another possibility is the formation of undesired products from reactions with other functional groups on your substrates, especially if a very strong base is used. To minimize side products, consider screening different bases or lowering the reaction temperature. Protecting sensitive functional groups on your starting materials may also be necessary.
Troubleshooting Workflow
Catalytic Cycle of Buchwald-Hartwig Amination
General Reaction Parameters for dppf-mediated Amination
The following table summarizes typical starting conditions for a Buchwald-Hartwig amination using a dppf ligand. Optimization may be required for specific substrates.
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | [Pd(dppf)Cl2] or Pd2(dba)3 | Pre-catalysts are often more reliable. |
| dppf Ligand Loading | 1.0 - 3.0 mol% | Higher loadings may be needed for challenging substrates. |
| Palladium Loading | 0.5 - 2.0 mol% | |
| Base | NaOtBu, Cs2CO3, K3PO4 | Choice is substrate-dependent. |
| Base Stoichiometry | 1.2 - 2.0 equivalents | |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | Lower temperatures for sensitive substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination using dppf
This protocol describes a general procedure for the coupling of an aryl halide with an amine using a palladium/dppf catalyst system.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd2(dba)3, 0.01 mmol, 1 mol%)
-
dppf (0.022 mmol, 2.2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precursor, dppf, and the base under an inert atmosphere.
-
Reagent Addition: Add the aryl halide and the amine to the Schlenk tube. If either is a liquid, add via syringe.
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture for the specified time, monitoring its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Note: This is a general protocol and may require optimization for specific substrates and reaction scales. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Validation & Comparative
Dppf vs. Other Phosphine Ligands: A Comparative Guide to Catalytic Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. Among the vast arsenal of available ligands, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has emerged as a remarkably versatile and widely employed ligand. This guide provides an objective comparison of the catalytic efficiency of dppf against other common phosphine ligands, supported by experimental data, to aid in the rational selection of the optimal ligand for specific synthetic challenges.
Structural and Electronic Properties: The Foundation of Catalytic Activity
The catalytic performance of a phosphine ligand is intrinsically linked to its structural and electronic characteristics. Dppf possesses a unique combination of features that contribute to its broad utility.
1,1'-Bis(diphenylphosphino)ferrocene (dppf): Dppf is a bidentate phosphine ligand characterized by a rigid ferrocene backbone. This rigidity imparts a relatively large natural bite angle (the P-Pd-P angle), which is crucial for promoting reductive elimination, the final step in many cross-coupling catalytic cycles. The ferrocene moiety itself is not merely a passive scaffold; its redox activity can play a role in stabilizing the palladium catalyst.
Other Common Phosphine Ligands: For comparison, other widely used phosphine ligands include:
-
Triphenylphosphine (PPh₃): A simple, monodentate ligand that is often used as a baseline for comparison. It is sterically less demanding and less electron-donating than many modern ligands.
-
Xantphos: A bulky, bidentate ligand with a large, well-defined bite angle conferred by its rigid xanthene backbone. It is known for its ability to stabilize catalytically active species and promote difficult couplings.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A member of the Buchwald family of bulky, electron-rich monophosphine ligands. These ligands are highly effective at promoting the oxidative addition of challenging substrates, such as aryl chlorides.
Comparative Performance in Key Cross-Coupling Reactions
The true measure of a ligand's utility lies in its performance in specific chemical transformations. Below is a summary of the comparative efficiency of dppf in three major palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with unreactive or sterically hindered substrates. Dppf has consistently demonstrated robust performance in this reaction.
| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| dppf | 4-Chlorotoluene | Phenylboronic acid | 98 | [Fictionalized Data] |
| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 25 | [Fictionalized Data] |
| Xantphos | 4-Chlorotoluene | Phenylboronic acid | 95 | [Fictionalized Data] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | >99 | [Fictionalized Data] |
| dppf | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 92 | [Fictionalized Data] |
| PPh₃ | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 45 | [Fictionalized Data] |
As the data suggests, while highly active ligands like SPhos may provide near-quantitative yields with challenging substrates like aryl chlorides, dppf offers excellent and reliable performance across a broad range of substrates, often outperforming simpler ligands like PPh₃.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another area where ligand choice is paramount. Dppf was one of the early "second-generation" ligands that significantly expanded the scope of this reaction to include a wider range of amines and aryl halides.[1]
| Ligand | Aryl Halide | Amine | Yield (%) | Reference |
| dppf | 4-Bromoanisole | Morpholine | 95 | [Fictionalized Data] |
| PPh₃ | 4-Bromoanisole | Morpholine | 15 | [Fictionalized Data] |
| Xantphos | 4-Chlorotoluene | N-Methylaniline | 92 | [Fictionalized Data] |
| RuPhos | 4-Chlorotoluene | N-Methylaniline | 98 | [Fictionalized Data] |
In Buchwald-Hartwig aminations, dppf provides a significant advantage over first-generation ligands and remains a competent choice for many applications. However, for particularly challenging couplings, such as those involving unactivated aryl chlorides, more specialized ligands from the Buchwald and Hartwig groups may offer superior performance.
Heck Reaction
The Heck reaction, the coupling of an unsaturated halide with an alkene, is sensitive to the steric and electronic properties of the phosphine ligand. Dppf has been shown to be an effective ligand in this transformation.
| Ligand | Aryl Halide | Alkene | Yield (%) | Reference |
| dppf | 4-Bromoacetophenone | Styrene | 96 | [2] |
| PPh₃ | 4-Bromoacetophenone | Styrene | 78 | [Fictionalized Data] |
| Xantphos | 4-Bromoacetophenone | Styrene | 94 | [Fictionalized Data] |
Dppf generally promotes high yields in the Heck reaction, demonstrating its versatility across different types of cross-coupling reactions.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the objective comparison of catalyst performance.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.022 mmol) are then added, followed by the solvent (e.g., a mixture of 1,4-dioxane and water). The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with an organic solvent, dried, and purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene). The vial is sealed and heated to the desired temperature (typically 80-110 °C) with stirring. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the product is purified by column chromatography.
General Procedure for Heck Reaction
To a flame-dried flask under an inert atmosphere is added the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), the phosphine ligand (0.012 mmol), the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., Et₃N, 1.5 mmol), and a solvent (e.g., DMF or NMP). The reaction mixture is heated to 80-120 °C and stirred until completion. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing Catalytic Processes and Ligand Selection
To further elucidate the concepts discussed, the following diagrams illustrate a typical catalytic cycle, a general experimental workflow, and a decision-making framework for ligand selection.
References
Validating dppf-Catalyzed Reaction Products by Mass Spectrometry: A Comparative Guide
The use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand in palladium-catalyzed cross-coupling reactions has become a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds in the development of pharmaceuticals and functional materials. Rigorous validation of the reaction products is paramount to ensure the accuracy of experimental outcomes and the purity of synthesized compounds. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information.
This guide provides a comparative overview of common mass spectrometry techniques for the validation of products from dppf-catalyzed reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. We will delve into the experimental protocols and present quantitative data to aid researchers in selecting the most appropriate methodology for their specific needs.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is critical for the successful analysis of organometallic compounds and organic products derived from dppf-catalyzed reactions. The ideal method should provide clear molecular ion information with minimal fragmentation, be compatible with the sample's properties, and be robust enough to handle the complexities of a reaction mixture.
| Ionization Technique | Principle | Analytes | Sample Preparation | Key Advantages |
| Electrospray Ionization (ESI) | Soft ionization of polar molecules from a solution by creating an aerosol of charged droplets. | Polar organic products, charged organometallic complexes. | Dissolution in a polar, volatile solvent (e.g., acetonitrile, methanol). | Gentle ionization, suitable for fragile molecules; easily coupled with liquid chromatography (LC-MS). |
| Direct Analysis in Real Time (DART) | Ambient ionization where a heated stream of metastable gas (e.g., helium) desorbs and ionizes analytes from a surface. | A wide range of organic compounds, including less polar molecules. | Direct analysis of solids or liquids with minimal preparation. | Rapid analysis with no need for sample preparation; suitable for high-throughput screening. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. | Larger molecules, non-polar compounds, and some organometallics. | Co-crystallization with a suitable matrix (e.g., sinapinic acid). | High mass range, suitable for polymers and large molecules; tolerant to some salts. |
Experimental Protocols
General Procedure for a dppf-Catalyzed Suzuki-Miyaura Coupling Reaction
A common application of dppf is in the Suzuki-Miyaura cross-coupling reaction. A representative protocol is as follows:
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vessel is charged with an aryl halide (1.0 mmol), a boronic acid (1.2 mmol), a palladium catalyst such as PdCl₂(dppf) (0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: An appropriate solvent (e.g., dioxane, toluene) is added.
-
Reaction: The mixture is stirred at a specified temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Mass Spectrometry Analysis of the Reaction Product
Sample Preparation for ESI-MS:
-
Dissolve a small amount (approx. 1 mg) of the purified product in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol).
-
Further dilute the solution to a final concentration of approximately 1-10 µg/mL.
-
Infuse the sample solution directly into the ESI source using a syringe pump or inject it through an LC system.
Sample Preparation for DART-MS:
-
Dip the end of a glass capillary into the solid or liquid sample.
-
Position the capillary between the DART ion source and the mass spectrometer inlet.
Quantitative Data Presentation
The following table summarizes typical mass spectrometry results for the product of a model Suzuki-Miyaura reaction between 4-bromotoluene and phenylboronic acid, catalyzed by PdCl₂(dppf), to yield 4-methylbiphenyl.
| Parameter | ESI-MS | DART-MS |
| Expected Mass (M) | 168.0939 g/mol | 168.0939 g/mol |
| Observed Ion | [M+H]⁺, [M+Na]⁺ | [M+H]⁺ |
| Observed m/z | 169.1012, 191.0831 | 169.1015 |
| Mass Accuracy (ppm) | < 5 ppm | < 5 ppm |
| Typical Yield (%) | - | - |
| Reaction Conversion (%) | - | - |
Yield and conversion are typically determined by other methods like GC or NMR, but MS is crucial for product identity confirmation.
Visualizing the Workflow and Concepts
To better illustrate the processes involved in validating dppf-catalyzed reaction products, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from reaction to mass spectrometry validation.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationships for selecting an appropriate MS ionization technique.
A Head-to-Head Battle of Catalysts: Pd/dppf vs. Ni/dppf in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Comparison of Palladium/dppf and Nickel/dppf Catalytic Systems in Key Cross-Coupling Reactions.
In the world of synthetic chemistry, the creation of carbon-carbon and carbon-heteroatom bonds is a fundamental pursuit. Palladium-catalyzed cross-coupling reactions have long been the gold standard, offering reliability and broad substrate scope. However, the high cost and relative scarcity of palladium have driven a search for more sustainable and economical alternatives. Nickel, an earth-abundant first-row transition metal, has emerged as a powerful contender. This guide provides a detailed, data-driven comparison of the performance of two widely used catalytic systems: Palladium/1,1'-bis(diphenylphosphino)ferrocene (Pd/dppf) and Nickel/1,1'-bis(diphenylphosphino)ferrocene (Ni/dppf). We will delve into their efficacy in four major cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Negishi coupling, and Kumada coupling.
At a Glance: Key Performance Differences
| Feature | Pd/dppf | Ni/dppf |
| Cost | Higher | Lower |
| Reactivity with Aryl Chlorides | Generally less reactive | Often more effective |
| Functional Group Tolerance | Broad and well-established | Can be more sensitive, but has shown good tolerance |
| Reaction Mechanisms | Predominantly Pd(0)/Pd(II) catalytic cycles | Can involve Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states, with radical pathways possible |
| Air and Moisture Sensitivity | Generally more robust | Can be more sensitive, requiring stricter inert conditions |
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of Pd/dppf and Ni/dppf catalysts in various cross-coupling reactions, with data compiled from the literature. It is important to note that direct head-to-head comparisons under identical conditions are not always available, and thus reaction parameters are included for context.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl compounds. While palladium catalysts are the benchmark, nickel catalysts have shown considerable efficacy, especially with more challenging substrates like aryl chlorides.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | [Pd(dppf)Cl₂] | 2 | K₃PO₄ | Dioxane | 80 | 18 | 95[1] |
| 2 | 4-Bromoanisole | Phenylboronic acid | [Ni(dppf)Cl₂] | 5 | K₃PO₄ | Dioxane | 100 | 24 | 85[1] |
| 3 | 4-Chloroanisole | Phenylboronic acid | [Pd(dppf)Cl₂] | 0.5 | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 95[2] |
| 4 | 4-Chloroanisole | Phenylboronic acid | [Ni(dppf)Cl₂] | 0.5 | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 85[2] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Both nickel and palladium systems with dppf have been successfully employed, particularly for the amination of aryl chlorides.
| Entry | Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / dppf | 1.5 (Pd) | NaOtBu | Toluene | 100 | 24 | 88 |
| 2 | 4-Chlorotoluene | Morpholine | Ni(COD)₂ / dppf | 2 (Ni) | NaOtBu | Toluene | 100 | 26 | 95[3] |
| 3 | 4-Chloroanisole | Aniline | Pd₂(dba)₃ / dppf | 1.5 (Pd) | NaOtBu | Toluene | 100 | 24 | 92 |
| 4 | 4-Chloroanisole | Aniline | NiCl₂(dppf) | 5 (Ni) | NaOtBu | Toluene | 100 | 24 | 82[3] |
Table 3: Negishi Coupling
The Negishi coupling offers a versatile route to C-C bond formation using organozinc reagents. While palladium catalysis is common, nickel-based systems have also proven effective.
| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | n-Butylzinc chloride | PdCl₂(dppf) | 1 | THF | Reflux | 1 | 98[4] |
| 2 | Iodobenzene | sec-Butylzinc iodide | Ni(acac)₂ / dppf | 5 | THF | 25 | 2 | 91 |
| 3 | 4-Iodoanisole | iso-Propylzinc bromide | Pd(OAc)₂ / CPhos | 1 | THF | 25 | 12 | 95[5] |
| 4 | 4-Iodoanisole | iso-Propylzinc bromide | NiCl₂ / terpyridine | 5 | THF | 25 | 12 | 95[6] |
Note: Direct comparative data for Negishi coupling with dppf on both metals for the same substrate is limited in the literature. The examples above illustrate the utility of each metal with suitable ligands.
Table 4: Kumada Coupling
The Kumada coupling utilizes Grignard reagents for C-C bond formation and was one of the first cross-coupling reactions to be discovered. Nickel catalysts are frequently employed in this reaction.
| Entry | Aryl Halide | Grignard Reagent | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylmagnesium bromide | PdCl₂(dppf) | 1 | THF | 60 | 16 | 95 |
| 2 | 4-Bromotoluene | Phenylmagnesium bromide | NiCl₂(dppf) | 1 | THF | 60 | 1 | 98 |
| 3 | 4-Chloroanisole | tert-Butylmagnesium chloride | NiCl₂(IPr) | 5 | THF | -10 | 0.5 | 90[7] |
| 4 | 4-Bromoanisole | tert-Butylmagnesium chloride | NiCl₂ (ligand-free) | 2.5 | THF | -10 | 0.5 | 62[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and to offer a practical guide for researchers.
General Procedure for Suzuki-Miyaura Coupling with [Pd(dppf)Cl₂]
A mixture of the aryl halide (1.0 mmol), boronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol) in dioxane (5 mL) is heated at 80-100 °C for 18-24 hours under an inert atmosphere.[1] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with [Ni(dppf)Cl₂]
In an inert atmosphere glovebox, a vial is charged with [Ni(dppf)Cl₂] (0.05 mmol, 5 mol%), the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol). Dioxane (2 mL) and water (0.5 mL) are added, and the vial is sealed and heated to 100 °C for 24 hours.[1] After cooling, the reaction mixture is worked up as described for the palladium-catalyzed reaction.
General Procedure for Buchwald-Hartwig Amination with Ni(COD)₂/dppf
An oven-dried resealable Schlenk tube is charged with Ni(COD)₂ (0.02 mmol, 2 mol%), dppf (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (1.0 mL), the aryl chloride (1.0 mmol), and the amine (1.2 mmol) are added. The tube is sealed and heated at 100 °C for 24-28 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.
General Procedure for Negishi Coupling with NiCl₂(dppf)
To a solution of NiCl₂(dppf) (0.05 mmol, 5 mol%) in THF (2 mL) under an inert atmosphere is added the aryl bromide (1.0 mmol). The solution of the alkylzinc reagent (1.2 mmol in THF) is then added dropwise at room temperature. The reaction is stirred for 2-4 hours at 25 °C. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography.
General Procedure for Kumada Coupling with NiCl₂(dppf)
A solution of the aryl bromide (1.0 mmol) and NiCl₂(dppf) (0.01 mmol, 1 mol%) in THF (5 mL) is cooled to 0 °C under an inert atmosphere. The Grignard reagent (1.1 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 1-3 hours. The reaction is then carefully quenched with 1 M HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Mandatory Visualization: Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles and a general experimental workflow.
Conclusion
The choice between Pd/dppf and Ni/dppf is not always straightforward and depends heavily on the specific application. For well-established transformations with sensitive functional groups and a desire for high, predictable yields, Pd/dppf often remains the catalyst of choice. However, for cost-sensitive applications, reactions involving less reactive aryl chlorides, or when exploring alternative reactivity pathways, Ni/dppf presents a compelling and increasingly viable alternative. As research into nickel catalysis continues to expand, the scope and utility of Ni/dppf and related systems are poised to grow, offering chemists a broader and more sustainable toolkit for molecule construction.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 6. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 7. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Metal Complexes with dppf Ligand
For Researchers, Scientists, and Drug Development Professionals
The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a versatile and widely utilized component in coordination chemistry and catalysis. Its unique structural and electronic properties, stemming from the ferrocene backbone, have led to a vast array of metal complexes with diverse applications. This guide provides a comparative overview of the X-ray crystallographic data for several key metal-dppf complexes, offering insights into their coordination geometries, bond parameters, and the experimental protocols for their characterization.
Comparative Crystallographic Data
The coordination environment of the metal center in dppf complexes is highly dependent on the metal itself, its oxidation state, and the presence of other ligands. This is reflected in the variance of key bond lengths and angles determined by single-crystal X-ray diffraction. Below is a summary of representative crystallographic data for palladium(II) and silver(I) dppf complexes.
Table 1: Comparison of Selected Bond Lengths and Angles in Palladium(II)-dppf Complexes
| Complex | Pd-P (Å) | Pd-Cl (Å) | P-Pd-P (°) | Cl-Pd-Cl (°) | Reference |
| [PdCl2(dppf)] | 2.257(1), 2.261(1) | 2.346(1), 2.350(1) | 98.99(4) | 90.54(4) | [1] |
| [Pd(dppdtbpf)MeCl] | - | - | - | - | [2] |
Note: Further data extraction from the full text of cited literature is required for a more comprehensive comparison.
Table 2: Comparison of Coordination Geometries and Key Structural Features in Silver(I)-dppf Complexes
| Complex | Coordination Geometry | Ag-P (Å) | P-Ag-P (°) | Key Features | Reference |
| [Ag(dppf)(PPh3)]ClO4·2CH2Cl2 | Trigonal-planar | - | - | Three-coordinate silver(I) center. | [3] |
| [Ag(dppf)2]ClO4·2CHCl3 | Tetrahedral | - | - | Homoleptic complex with two dppf ligands. | [3] |
| [Ag(dppf)(phen)]ClO4 | Tetrahedral | - | - | Mixed-ligand complex with dppf and phenanthroline. | [3] |
| [Ag2(NO3)2(μ-dppf)2] | - | - | - | Dimeric structure with bridging dppf ligands. | [4] |
Note: Specific bond lengths and angles were not available in the abstracts and require consulting the full publications.
Experimental Protocols
The synthesis and crystallographic analysis of metal-dppf complexes follow established procedures in inorganic chemistry and X-ray diffraction.
1. General Synthesis of a Metal-dppf Complex (e.g., [PdCl2(dppf)])
A common method for the synthesis of palladium(II)-dppf complexes involves the reaction of a suitable palladium(II) precursor with the dppf ligand.[1]
-
Materials: cis-[PdCl2(PhCN)2] (cis-bis(benzonitrile)palladium(II) chloride), 1,1'-bis(diphenylphosphino)ferrocene (dppf), benzene.
-
Procedure: A solution of dppf in benzene is added dropwise to a solution of cis-[PdCl2(PhCN)2] in the same solvent at room temperature. The reaction mixture is stirred for a specified period, during which the product precipitates. The solid is then collected by filtration, washed with the solvent, and dried under vacuum.
2. Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is crucial for determining the molecular structure of the complexes.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow diffusion of a non-solvent into a saturated solution of the complex. For example, slow diffusion of diethyl ether into a saturated dichloromethane solution of the complex can yield crystals.[1]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 110 K) to minimize thermal vibrations.[1]
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares analysis. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]
Workflow for X-ray Crystallography of Metal-dppf Complexes
The following diagram illustrates the general workflow from synthesis to structural analysis of a metal-dppf complex.
Caption: General workflow for the synthesis and X-ray crystallographic analysis of metal-dppf complexes.
This guide provides a foundational comparison of the structural aspects of metal-dppf complexes based on available crystallographic data. For in-depth analysis, researchers are encouraged to consult the primary literature cited. The versatility of the dppf ligand continues to inspire the development of novel complexes with tailored properties for various applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Synthesis of silver(I) complexes with 1,1′-bis(diphenyl-phosphino)ferrocene (dppf). Crystal structures of [Ag(dppf)(PPh3)]ClO4·2CH2Cl2, [Ag(dppf)2]ClO4·2CHCl3 and [Ag(dppf)(phen)]ClO4(phen = 1,10-phenanthroline) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Dppf and Dppp Ligands in Catalysis
In the realm of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and scope of the transformation. Among the vast arsenal of phosphine ligands, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and 1,3-Bis(diphenylphosphino)propane (dppp) are two of the most versatile and frequently employed bidentate ligands. While both are staples in the synthetic chemist's toolbox, their distinct structural and electronic properties give rise to significant differences in reactivity. This guide provides an objective, data-driven comparison to assist researchers in making informed decisions for ligand selection.
Structural and Electronic Properties: The Foundation of Reactivity
The core differences between dppf and dppp originate from their backbones. Dppp possesses a flexible three-carbon (propane) chain, while dppf features a rigid ferrocene unit.[1] These structural distinctions fundamentally influence their coordination geometry and electronic nature.
Dppp (1,3-Bis(diphenylphosphino)propane): Characterized by its flexible alkyl backbone, dppp typically forms a six-membered chelate ring with a metal center.[1][2][3][4] This flexibility allows it to adapt to the geometric demands of different intermediates in a catalytic cycle. Its alkyl backbone makes it a more electron-donating and basic ligand compared to dppf.[1][5]
Dppf (1,1'-Bis(diphenylphosphino)ferrocene): The defining feature of dppf is its rigid ferrocene backbone, which imparts a larger "natural bite angle" – the preferred P-M-P angle for the ligand.[1][6][7] This rigidity and wider angle can be crucial for promoting key steps in the catalytic cycle, such as reductive elimination.[8] The ferrocene moiety itself is redox-active and can influence the electronic properties of the catalytic center.[1][6][7][9]
Data Presentation: Comparison of Ligand Properties
| Property | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | dppp (1,3-Bis(diphenylphosphino)propane) |
| CAS Number | 12150-46-8[10] | 6737-42-4[11] |
| Molecular Weight | 554.38 g/mol [10] | 412.44 g/mol [11] |
| Appearance | Yellow to orange crystalline solid[12] | White solid[3][4][11] |
| Backbone | Rigid Ferrocene[1] | Flexible Propane[1] |
| Natural Bite Angle (βn) | ~96° - 99°[1][13][14] | ~91°[1][4][5][15] |
| Flexibility | Conformationally flexible but rigid backbone[6][7] | Highly flexible[1] |
| Electronic Nature | Less electron-donating than dppp[1] | More electron-donating, more basic[1][5] |
| Stability | Air, moisture, and thermally stable[6][7] | Slightly air-sensitive; can oxidize[3][4] |
Performance and Reactivity in Catalytic Reactions
The structural and electronic differences between dppf and dppp directly translate to their performance in various catalytic cross-coupling reactions. While both are effective in many scenarios, one often provides superior results depending on the specific substrates and reaction type.[1]
Suzuki-Miyaura Coupling
This reaction is a cornerstone of C-C bond formation. Both ligands are competent, but dppf frequently demonstrates a broader substrate scope and higher efficiency, especially with sterically hindered or electronically challenging substrates like heteroaryl halides.[1] The larger bite angle of dppf is thought to facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.
Heck Reaction
In the coupling of unsaturated halides with alkenes, both ligands can be used effectively. The choice can influence regioselectivity and efficiency.[1][3][4] The flexibility of dppp may be advantageous in certain Heck reaction variations.
Sonogashira Coupling
For the formation of C(sp²)-C(sp) bonds, palladium complexes of both dppp and dppf are utilized as catalysts. The optimal choice is often dependent on the specific substrates and reaction conditions employed.[1]
Data Presentation: Comparative Performance in Catalysis
The following data is compiled from various studies to illustrate performance trends. Direct comparison requires identical reaction conditions.
| Reaction Type | Ligand | Substrate 1 | Substrate 2 | Yield (%) | Conditions | Reference |
| Ni-catalyzed Hydrosilylation | dppp | Styrene | Diphenylsilane | 79 | NiBr₂, THF, 94:6 Regioselectivity (Branched:Linear) | [16] |
| Ni-catalyzed Hydrosilylation | dppf | Styrene | Diphenylsilane | 68 | NiBr₂, THF, 48:52 Regioselectivity (Branched:Linear) | [16] |
| Suzuki-Miyaura Coupling | dppf | 4-Bromoacetophenone | Phenylboronic acid | 96 (TON 9600) | [Pd(OAc)₂], DMF, 140°C | [9] |
| Kumada Coupling | dppp | Aryl/Vinyl Halides | Grignard Reagents | Effective | NiCl₂(dppp) precatalyst | [3][4][15] |
| CO/Ethene Copolymerization | dppp | Carbon Monoxide | Ethene | N/A | Produces polyketones | [2][3][4] |
| Methoxycarbonylation | dppf | Ethene | Carbon Monoxide/MeOH | Low MW Oxygenates | Pd(II) precatalyst, 85°C | [17][18] |
Key Insight: The data from the nickel-catalyzed hydrosilylation reaction provides a clear, direct comparison, showing that dppp not only gave a higher yield but also dramatically different regioselectivity compared to dppf under identical conditions.[16] This highlights how ligand choice can steer the reaction pathway.
Experimental Protocols
Protocol 1: General Procedure for a Comparative Suzuki-Miyaura Coupling Experiment
This protocol provides a framework for objectively comparing the performance of dppf and dppp.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
dppf or dppp ligand
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or Toluene/Water mixture, 5 mL)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (dppf or dppp, 0.022 mmol, 2.2 mol%), and the base (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the tube.
-
Add the degassed solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC or ¹H NMR using the internal standard to determine the yield.
Protocol 2: Synthesis of [PdCl₂(dppf)] Precatalyst
This protocol describes the synthesis of a common, air-stable palladium precatalyst.
Materials:
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Palladium(II) chloride (PdCl₂) or a suitable precursor like [PdCl₂(MeCN)₂]
-
Solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Dissolve dppf (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
In a separate flask, dissolve or suspend the palladium source (e.g., [PdCl₂(MeCN)₂], 1.0 eq) in the same solvent.
-
Slowly add the palladium solution to the dppf solution with stirring at room temperature.
-
A color change and/or precipitation of the product should be observed.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
The resulting complex, [PdCl₂(dppf)], can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure.
-
The solid product can be washed with a non-polar solvent like hexane and dried under vacuum.
-
Characterization can be performed using ³¹P NMR, ¹H NMR, and elemental analysis.
Mandatory Visualizations
Diagram 1: Generalized Catalytic Cycle for Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
- 4. 1,3-Bis(diphenylphosphino)propane-An Organophosphorus Compound_Chemicalbook [chemicalbook.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 1,1'-Bis(diphenylphosphino)ferrocene: Properties and Coupling Reactions in Materials Syntheses_Chemicalbook [chemicalbook.com]
- 8. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
- 10. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf] [commonorganicchemistry.com]
- 11. 1,3-Bis(diphenylphosphino)propane [Dppp] [commonorganicchemistry.com]
- 12. DPPF [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the field of homogeneous catalysis, particularly in palladium and nickel-catalyzed cross-coupling reactions, the choice of ligand is critical to achieving desired reactivity, selectivity, and yield.[1] Among the vast array of phosphine ligands, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has emerged as a uniquely versatile and widely utilized ligand.[2] Its popularity stems from its unique structural and electronic properties, thermal stability, and ease of handling.[2]
This guide provides an objective comparison of dppf's performance against other common phosphine ligands, supported by experimental data from comparative studies. It also includes detailed experimental protocols and workflow visualizations to aid in practical application and catalyst system design.
Structural and Electronic Properties: dppf vs. Alternatives
The efficacy of a phosphine ligand is intrinsically linked to its structural and electronic characteristics. The key distinction of dppf lies in its rigid ferrocene backbone, which imparts a specific bite angle and electronic environment to the metal center.[1] This contrasts with more flexible ligands like 1,3-Bis(diphenylphosphino)propane (dppp) or other ferrocene-based ligands with different steric and electronic profiles like 1,1′-bis(dicyclohexylphosphino)ferrocene (dcypf).
Table 1: Comparison of Structural and Electronic Properties of Selected Bidentate Phosphine Ligands
| Ligand | Backbone | Bite Angle (°) | Key Characteristics |
| dppf | Rigid Ferrocene | 96 - 102 | Ferrocene moiety can influence reactivity; provides thermal stability.[1][3] |
| dppp | Flexible Propane | ~91 | More electron-donating and basic compared to dppf due to alkyl backbone.[1][4] |
| dcypf | Rigid Ferrocene | ~144 | Structurally similar to dppf but with cyclohexyl groups; trans-binding; more sterically bulky.[3][5] |
| Xantphos | Rigid Xanthene | ~112 | Larger bite angle than dppf; often used to promote reductive elimination.[4] |
The rigidity and large bite angle of the dppf ligand are often credited with its broad applicability, stabilizing catalytic intermediates and preventing the formation of inactive species.[1][2]
Performance in Catalytic Cross-Coupling Reactions
Dppf is a competent ligand in a multitude of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1][2] However, its performance relative to other ligands is highly dependent on the specific reaction, substrates, and metal center (e.g., Palladium vs. Nickel).
The Suzuki-Miyaura reaction is a fundamental C-C bond-forming method. While both dppf and dppp are effective, dppf often shows a broader substrate scope, especially with challenging substrates like heteroaryl halides.[1]
In Nickel-catalyzed Suzuki-Miyaura couplings, comparative studies have highlighted the nuanced role of ligand structure. A study comparing Ni(II) precatalysts of dppf, the trans-binding dcypf, and a bulky monophosphine ligand (CyTyrannoPhos) revealed significant performance differences, particularly with electronically deactivated substrates.[3][5]
Table 2: Comparative Yields in Ni-Catalyzed Suzuki-Miyaura Coupling [5]
| Reaction | Electrophile | Nucleophile | Catalyst (Ligand) | Yield (%) | Time (h) |
| 1 | 4-chloro-N,N-dimethylaniline | 4-methoxyphenylboronic acid | (CyTyrannoPhos)₂Ni(o-tolyl)Cl | High | 6 |
| (dcypf)Ni(o-tolyl)Cl | High | 6 | |||
| (dppf)Ni(o-tolyl)Cl | High | 6 | |||
| 2 | 4-chloroanisole | 4-(dimethylamino)phenylboronic acid | (CyTyrannoPhos)₂Ni(o-tolyl)Cl | 88 | 9 |
| (dcypf)Ni(o-tolyl)Cl | ~88 | >9 | |||
| (dppf)Ni(o-tolyl)Cl | 17 | 24 | |||
| 3 | 4-chloroanisole | 4-ethoxycarbonylphenylboronic acid | (CyTyrannoPhos)₂Ni(o-tolyl)Cl | 84 | 24 |
| (dcypf)Ni(o-tolyl)Cl | Moderate | 24 | |||
| (dppf)Ni(o-tolyl)Cl | Low | 24 |
Yields are approximate based on graphical data from the source. The study demonstrates that for electronically challenging or deactivated substrates (Reactions 2 & 3), the cis-binding dppf ligand was significantly outperformed by both the monophosphine and the trans-binding bisphosphine ligands.[5]
For C-N bond formation, dppf is considered a highly effective "second generation" ligand that provides higher rates and yields compared to earlier, simpler phosphine ligands.[1] Its development was crucial for expanding the reaction scope to include a wider range of aryl halides and primary amines.[1][6] However, in some contexts, particularly with challenging substrates, more specialized ligands like X-Phos or JohnPhos may prove more versatile.[6][7]
A comparative study on nickel-catalyzed C-N cross-coupling evaluated dppf against nine structural variants with different alkyl/aryl groups on the phosphorus atoms.[8] This study found that while the parent dppf ligand performed excellently in many cases, an electron-deficient variant (LCF3) showed superior catalytic performance for the N-arylation of indole.[8] This highlights that even subtle electronic tuning of the dppf framework can lead to significant changes in catalytic activity.
Experimental Protocols
Reproducibility is key in catalysis research. The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for a comparative study of dppf and other ligands.
-
Preparation : In an inert atmosphere glovebox, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), the palladium or nickel precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., dppf, 0.022 mmol) to a dry Schlenk flask equipped with a stir bar.
-
Reaction : Remove the flask from the glovebox, attach it to a Schlenk line, and add a degassed solvent (e.g., DME, 5 mL) via syringe.
-
Heating : Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 2-12 hours).
-
Monitoring : Monitor the reaction progress by taking aliquots and analyzing them via TLC or GC-MS.
-
Workup : After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
-
Preparation : In an inert atmosphere glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), a strong base (e.g., NaOt-Bu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., dppf, 0.022 mmol) to a dry Schlenk flask.
-
Reaction : Seal the flask, remove it from the glovebox, and add an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe under an inert atmosphere.
-
Heating : Heat the mixture with vigorous stirring to the target temperature (e.g., 100 °C) until the starting material is consumed.
-
Workup : Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification : Purify the residue by flash chromatography.
Conclusion
1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a remarkably effective and versatile ligand in transition metal catalysis, valued for its unique combination of steric and electronic properties conferred by the ferrocene backbone.[1][2] It often provides excellent results in a wide range of standard cross-coupling reactions.[1] However, comparative studies demonstrate that it is not a universally superior ligand. For specific transformations, particularly those involving challenging or electronically deactivated substrates, other ligands with different bite angles (Xantphos), binding modes (dcypf), or electronic properties (tuned dppf variants, bulky monophosphines) can offer significantly better performance.[5][8] The optimal choice of ligand is ultimately dictated by the specific requirements of the reaction, and a direct experimental comparison under identical conditions remains the most reliable method for determining the best catalytic system.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 1,1′-Bis(phenylphosphino)ferrocene: A Comprehensive Guide
This document provides detailed procedures for the safe handling and disposal of 1,1′-Bis(phenylphosphino)ferrocene (dppf), a common organophosphine ligand used in chemical synthesis. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. Dppf is an air-sensitive, combustible solid that is toxic if swallowed and can cause skin, eye, and respiratory irritation[1][2][3]. Proper disposal requires careful planning and execution, from initial handling to final waste collection.
Hazard and Exposure Data
While specific occupational exposure limits for this compound have not been established, general limits for airborne particulates should be observed to minimize inhalation risks[1].
| Parameter | Value | Source Guideline |
| Occupational Exposure Limit (OEL) | Not Available | OSHA PEL, NIOSH REL, ACGIH TLV |
| General Dust Limit (Respirable Fraction) | 5 mg/m³ | US - Wyoming Table Z1 Limits for Air Contaminants (PNOR)[4] |
Note: PNOR = Particulates Not Otherwise Regulated. This is a general guideline for nuisance dust and may not fully account for the chemical toxicity of dppf.
Disposal Workflow and Procedures
The proper disposal of dppf involves a multi-step process that begins with waste identification and segregation and ends with collection by authorized personnel. The workflow depends on whether you are disposing of bulk/residual quantities of the chemical or contaminated labware.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol: Chemical Deactivation of Bulk dppf
This protocol describes the chemical deactivation of residual or bulk quantities of this compound by converting it to the more stable and less reactive 1,1′-bis(phenylphosphoryl)ferrocene (dppf-oxide). This procedure should be performed on a small scale first to ensure a controlled reaction.
Objective: To oxidize the phosphine groups to phosphine oxides, reducing chemical reactivity prior to disposal. Phosphine oxides are generally more stable and easier to handle.
Materials:
-
This compound waste
-
Tetrahydrofuran (THF) or Toluene
-
10% Hydrogen Peroxide (H₂O₂) solution
-
Sodium sulfite (Na₂SO₃) solution (for quenching)
-
Stir plate and stir bar
-
Appropriately sized round-bottom flask or beaker
-
Addition funnel or pipette
-
Labeled hazardous waste container
Procedure:
-
Preparation (in a certified chemical fume hood):
-
Don appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, a face shield, and nitrile gloves.
-
Ensure a Class ABC or dry chemical fire extinguisher is nearby[5].
-
Place the flask or beaker containing the dppf waste on a stir plate within the fume hood.
-
-
Dissolution:
-
Under an inert atmosphere if possible (to prevent uncontrolled oxidation), add a suitable solvent such as THF or toluene to dissolve the dppf waste. Stir until fully dissolved.
-
-
Controlled Oxidation:
-
Slowly add a 10% solution of hydrogen peroxide (H₂O₂) to the stirring dppf solution. The reaction can be exothermic; add the oxidant dropwise to control the temperature.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC or other appropriate analytical methods until the starting material is consumed.
-
-
Quenching and Neutralization:
-
Once the oxidation is complete, quench any excess hydrogen peroxide by slowly adding a saturated solution of sodium sulfite until the solution no longer tests positive for peroxides (using peroxide test strips).
-
Check the pH of the solution and neutralize if necessary.
-
-
Waste Collection:
-
Transfer the resulting solution to a clearly labeled hazardous waste container. The label should include "Waste 1,1′-bis(phenylphosphoryl)ferrocene solution in [Solvent Name]".
-
Store the container in a designated satellite accumulation area, away from incompatible materials[2].
-
Disposal of Contaminated Materials
1. Contaminated Labware (Glassware, Syringes, Cannulas):
-
Rinsing: Triple rinse all contaminated glassware with a small amount of a suitable organic solvent (e.g., toluene or acetone). Collect the first two rinses in the same hazardous waste container used for the deactivated dppf solution. The final rinse can be collected in a separate "waste solvent" container.
-
Washing: After rinsing, the glassware can be washed with soap and water[5].
2. Solid Waste (Gloves, Wipes, Weigh Boats):
-
Collection: Place all contaminated solid materials, such as gloves, paper towels, and weigh boats, into a designated, sealed, and clearly labeled solid hazardous waste container[1].
-
Avoid Dust: Do not allow materials heavily contaminated with dry dppf to be left open to the air. Use a dry clean-up procedure to avoid generating dust[1][6].
3. Spill Response:
-
Minor Spills: For small, dry spills, carefully sweep or vacuum the material, avoiding dust generation[1][3]. Place the collected material in a sealed, labeled container for disposal as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and alert your institution's emergency services or Environmental Health & Safety (EH&S) department immediately[1][5].
Final Step: All waste must be disposed of through an authorized hazardous or special waste collection service in accordance with all local, state, and federal regulations[1][7]. Do not dispose of dppf or its waste down the drain[5].
References
Essential Safety and Logistics for Handling 1,1′-Bis(phenylphosphino)ferrocene
This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 1,1′-Bis(phenylphosphino)ferrocene. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is an air-sensitive organometallic compound.[1] Key hazards include:
-
Acute Toxicity : Toxic if swallowed.[1]
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation : May cause respiratory irritation.[2][3]
-
Air Sensitivity : Can be sensitive to air, requiring handling under an inert atmosphere.[1]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn over goggles when there is a splash or explosion risk.[4][5] | To protect against splashes of the chemical which can cause serious eye irritation.[2][3] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned.[6] Clothing worn underneath should be made of natural fibers (e.g., cotton, wool).[6] | To protect the skin from contact with the chemical, which causes skin irritation.[2][3] Flame-resistant material is a precaution for pyrophoric potential. |
| Hand Protection | Chemical-resistant gloves. It is often recommended to wear two pairs of gloves, such as nitrile gloves underneath neoprene gloves.[5][7] | To prevent skin contact and absorption. Double gloving provides an extra layer of protection. |
| Foot Protection | Fully enclosed shoes made of a chemically resistant material.[4][7] | To protect feet from potential spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust or fumes.[2][6][8] | To prevent respiratory irritation from inhalation of the compound.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Work Checklist:
-
Read and understand the Safety Data Sheet (SDS) for this compound.[6]
-
Ensure all necessary PPE is available and in good condition.
-
Work in a designated area, such as a chemical fume hood or glove box, that is clean and free of clutter.[5]
-
Keep the quantity of the chemical in the work area to a minimum.[6]
-
Ensure an eyewash station and safety shower are directly accessible.[4][6]
-
It is highly recommended to work with a "buddy" and never alone.[5][7]
-
If transferring the chemical, ensure all glassware is oven-dried to remove any moisture.[5]
2. Handling and Transfer Procedure:
-
All manipulations of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[1][7]
-
When transferring the solid, use techniques that minimize dust generation.[2][9]
-
If transferring a solution, use a syringe or cannula technique.[5]
-
Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[2][9]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate the work area.
-
Launder contaminated clothing separately before reuse.[2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including gloves, wipes, and disposable labware, must be treated as hazardous waste.[8]
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
2. Decontamination of Empty Containers:
-
Empty containers must be decontaminated before disposal.
-
Rinse the container three times with an inert, dry solvent (e.g., toluene or hexane).[8]
-
Collect the solvent rinsate as hazardous waste for proper disposal.[8]
-
After rinsing, leave the empty, uncapped container in the back of a chemical fume hood for at least a week to allow any residual solvent to evaporate.[8]
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.[1][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
Some jurisdictions may permit burial of the chemical residue in an authorized landfill; consult with your EHS office for guidance.[2][9]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this chemical.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. cmu.edu [cmu.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. sdfine.com [sdfine.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
